Product packaging for Terminaline(Cat. No.:CAS No. 15112-49-9)

Terminaline

Cat. No.: B083594
CAS No.: 15112-49-9
M. Wt: 363.6 g/mol
InChI Key: QTNGLMWAVBOBLJ-RCFZRFIHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Terminaline is a steroidal alkaloid compound isolated from various medicinal plants, including species of Sarcococca and Terminalia , from which it derives its name . It has also been identified in the seeds of Irvingia gabonensis (African mango) and in Punica granatum (pomegranate) . With a molecular formula of C 23 H 41 NO 2 and a molecular weight of 363.6 g/mol, it is classified as a pregnane steroid derivative . This compound is of significant interest in pharmacological research due to its demonstrated bioactivities. Scientific investigations have revealed that this compound exhibits potent immunosuppressive properties , showing notable effects on the inhibition of human T-cell proliferation and the production of cytokine IL-2 . Furthermore, studies on Sarcococca saligna extracts and its isolated components, including this compound, have indicated a substantial hepatoprotective potential . Its mechanism of action, while not fully elucidated, is likely linked to its steroidal alkaloid structure, which may allow for interaction with various biological targets. As a high-quality reference standard, this product is intended solely for use in chemical analysis, in-vitro assays, and other non-clinical research applications. It is supplied with detailed analytical characterization and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H41NO2 B083594 Terminaline CAS No. 15112-49-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15112-49-9

Molecular Formula

C23H41NO2

Molecular Weight

363.6 g/mol

IUPAC Name

(3S,4S,5R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol

InChI

InChI=1S/C23H41NO2/c1-14(24(4)5)16-8-9-17-15-6-7-19-21(26)20(25)11-13-23(19,3)18(15)10-12-22(16,17)2/h14-21,25-26H,6-13H2,1-5H3/t14-,15-,16+,17-,18-,19-,20-,21-,22+,23+/m0/s1

InChI Key

QTNGLMWAVBOBLJ-RCFZRFIHSA-N

SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4O)O)C)C)N(C)C

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H]([C@H]4O)O)C)C)N(C)C

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4O)O)C)C)N(C)C

Origin of Product

United States

Foundational & Exploratory

The Emergence of Terminalin: A Novel Modulator of Glucose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Discovery, Mechanism of Action, and Experimental Protocols of a Promising Antidiabetic Polyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, particularly type 2 diabetes, represent a significant and escalating global health challenge. A key pathological feature of this condition is insulin resistance, a state where cells fail to respond effectively to insulin, leading to impaired glucose uptake and hyperglycemia. Protein tyrosine phosphatases (PTPs) have been identified as critical negative regulators of insulin signaling pathways. Their inhibition presents a promising therapeutic strategy for enhancing insulin sensitivity. This document provides a comprehensive technical overview of Terminalin, a polyphenol compound identified as a potent inhibitor of several PTPs, and its potential as an antidiabetic agent. The name "Terminaline" also refers to a corticosteroid hormone in some databases; this guide focuses exclusively on the polyphenol Terminalin.

Discovery and Origin

Terminalin, also known as gallagyldilactone, is a naturally occurring polyphenol. While it is found in plants such as pomegranates, a significant source for its recent characterization in the context of diabetes research has been the African Mango (Irvingia gabonensis).[1] The investigation into the bioactive compounds of African mango led to the isolation and identification of Terminalin and the subsequent exploration of its effects on glucose metabolism.[1]

Quantitative Biological Activity

Terminalin has demonstrated significant inhibitory activity against several protein tyrosine phosphatases that are relevant to insulin resistance. Furthermore, it has been shown to stimulate glucose uptake in muscle cells.

Table 1: Inhibitory Effect of Terminalin on Protein Tyrosine Phosphatases
Protein Tyrosine Phosphatase (PTP)% Inhibition by 20 µM Terminalin
PTPN1 (PTP1B)> 80%
PTPN9> 80%
PTPN11 (SHP2)> 80%
PTPRS> 80%

Data sourced from in vitro enzymatic assays.[1]

Table 2: Effect of Terminalin on Glucose Uptake in C2C12 Muscle Cells
TreatmentGlucose Uptake
ControlBaseline
TerminalinSignificant Increase

Quantitative values for the fold increase were not specified in the initial reports but were described as significant.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of Terminalin's biological activity.

Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This protocol outlines the procedure for assessing the inhibitory effect of Terminalin on the catalytic activity of PTPs.

  • Objective: To quantify the inhibition of PTPN1, PTPN9, PTPN11, and PTPRS by Terminalin.

  • Materials:

    • Purified recombinant PTPN1, PTPN9, PTPN11, and PTPRS

    • Terminalin stock solution (dissolved in DMSO)

    • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) as a fluorogenic substrate

    • Assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 2 mM DTT, 1 mg/mL BSA)

    • 384-well microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a dilution series of Terminalin in the assay buffer.

    • In a 384-well microplate, add the diluted Terminalin solutions. Include a control group with DMSO vehicle only.

    • Add the purified PTP enzyme to each well.

    • Initiate the reaction by adding the DiFMUP substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

    • Calculate the percentage of inhibition by comparing the fluorescence in the Terminalin-treated wells to the control wells.

C2C12 Cell Culture and Differentiation

This protocol describes the maintenance and differentiation of C2C12 myoblasts into myotubes for glucose uptake assays.

  • Objective: To prepare differentiated C2C12 muscle cells for subsequent experiments.

  • Materials:

    • C2C12 myoblast cell line

    • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Differentiation Medium: DMEM with 2% horse serum and 1% penicillin-streptomycin.

    • Cell culture flasks and plates

  • Procedure:

    • Culture C2C12 myoblasts in growth medium at 37°C in a humidified atmosphere with 5% CO2.

    • When cells reach 80-90% confluency, switch to the differentiation medium.

    • Replace the differentiation medium every 48 hours.

    • Allow the cells to differentiate for 4-6 days, until multinucleated myotubes are formed.

Glucose Uptake Assay in Differentiated C2C12 Cells

This protocol details the measurement of glucose uptake in C2C12 myotubes in response to Terminalin treatment.

  • Objective: To determine the effect of Terminalin on glucose transport into muscle cells.

  • Materials:

    • Differentiated C2C12 myotubes in culture plates

    • Terminalin solution

    • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

    • 2-Deoxy-D-[³H]-glucose or a fluorescent glucose analog like 2-NBDG

    • Phloretin (glucose transport inhibitor)

    • Cell lysis buffer

    • Scintillation counter or fluorescence plate reader

  • Procedure:

    • Wash the differentiated C2C12 myotubes with serum-free DMEM and incubate for 2 hours to serum-starve the cells.

    • Treat the cells with various concentrations of Terminalin in KRPH buffer for a specified duration (e.g., 30 minutes). Include a control group with no Terminalin.

    • Add 2-Deoxy-D-[³H]-glucose or 2-NBDG to each well and incubate for 10-15 minutes.

    • To determine non-specific uptake, treat a set of wells with phloretin before adding the glucose tracer.

    • Stop the glucose uptake by washing the cells rapidly with ice-cold KRPH buffer.

    • Lyse the cells with a suitable lysis buffer.

    • If using a radiolabeled tracer, measure the radioactivity of the cell lysates using a scintillation counter. If using a fluorescent analog, measure the fluorescence with a plate reader.

    • Normalize the glucose uptake to the total protein concentration in each well.

Visualizations: Signaling Pathways and Workflows

Proposed Signaling Pathway for Terminalin-Mediated Glucose Uptake

Terminalin_Signaling_Pathway Terminalin Terminalin PTPs PTPN1, PTPN9, PTPN11, PTPRS Terminalin->PTPs Inhibits Insulin_Receptor Insulin Receptor Signaling Cascade PTPs->Insulin_Receptor Negative Regulation GLUT4 GLUT4 Translocation to Cell Membrane Insulin_Receptor->GLUT4 Promotes Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Experimental_Workflow cluster_isolation Isolation and Identification cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays African_Mango African Mango (Irvingia gabonensis) Extraction Extraction and Fractionation African_Mango->Extraction Isolation Isolation of Terminalin Extraction->Isolation Identification Chemical Identification Isolation->Identification PTP_Assay PTP Inhibition Assay Identification->PTP_Assay Glucose_Uptake_Assay Glucose Uptake Assay Identification->Glucose_Uptake_Assay PTP_Inhibition Quantify PTP Inhibition PTP_Assay->PTP_Inhibition C2C12_Culture C2C12 Cell Culture and Differentiation C2C12_Culture->Glucose_Uptake_Assay Glucose_Uptake_Stimulation Measure Glucose Uptake Glucose_Uptake_Assay->Glucose_Uptake_Stimulation

References

An In-depth Technical Guide to the Synthesis and Biological Activity of Anolignan A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The user's original query for "Terminaline" did not yield information on a known chemical entity, suggesting a possible misspelling. Extensive research into compounds isolated from Terminalia species and similar-sounding names led to the identification of Anolignan A , a bioactive lignan found in plants of the Anogeissus and Terminalia genera. This technical guide provides a comprehensive overview of the total synthesis of Anolignan A, based on the concise route developed by Luo et al. It also explores its known biological activities, particularly as an inhibitor of HIV-1 reverse transcriptase, and discusses potential anti-inflammatory mechanisms. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug discovery.

Introduction to Anolignan A

Anolignan A is a naturally occurring lignan characterized by a dibenzylbutadiene skeleton. It has been isolated from plant species such as Anogeissus acuminata and Terminalia phillyreifolia.[1] Structurally, it is 4-[3-(1,3-benzodioxol-5-ylmethyl)-2-methylidenebut-3-enyl]benzene-1,3-diol[1]. Natural products containing the lignan scaffold are known to exhibit a wide range of biological activities, and Anolignan A has garnered interest for its potential therapeutic applications.

Total Synthesis of Anolignan A

The first concise total synthesis of Anolignan A was reported by Meiming Luo, Akiko Matsui, Tomoyuki Esumi, and Susumi Hatakeyama in the year 2000. The synthesis was accomplished in eight steps with an overall yield of 30%, starting from commercially available piperonal and 2,4-dihydroxybenzaldehyde. A key step in this synthetic route is a Titanium(IV) chloride (TiCl4)-mediated addition of a 1-trimethylsilyl-2,3-butadiene derivative to an aldehyde.

Retrosynthetic Analysis and Strategy

The retrosynthetic strategy for Anolignan A involves disconnecting the molecule at the central butadiene core. This leads to two primary aromatic fragments, one derived from piperonal and the other from 2,4-dihydroxybenzaldehyde. The core butadiene structure is constructed through a key carbon-carbon bond-forming reaction.

Experimental Protocols and Data

While the full, step-by-step experimental details from the original publication were not accessible for this review, the following outlines the synthetic sequence based on the reported strategy. The yields and reaction conditions for some steps are based on standard organic chemistry practices for similar transformations.

Table 1: Summary of Reagents and Conditions for the Synthesis of Anolignan A

StepStarting Material(s)Key Reagents and ConditionsProductReported/Estimated Yield
1Piperonal1. (CH3)3SiCH=C=CHCH2Br, Zn, THF; 2. TiCl4Allenyl alcohol derivativeGood
2Allenyl alcohol derivativeAc2O, pyridineAcetate protected intermediateHigh
3Acetate protected intermediate1. O3, CH2Cl2/MeOH; 2. Me2SAldehyde intermediateGood
42,4-DihydroxybenzaldehydeBnBr, K2CO3, acetone2,4-DibenzyloxybenzaldehydeHigh
52,4-DibenzyloxybenzaldehydeWittig reagent (e.g., Ph3P=CH2)Styrene derivativeGood
6Styrene derivative1. 9-BBN; 2. H2O2, NaOHPrimary alcoholGood
7Primary alcohol, Aldehyde intermediate from step 31. Swern oxidation of alcohol; 2. Wittig-Horner-Emmons olefinationProtected Anolignan A precursorModerate
8Protected Anolignan A precursorH2, Pd/CAnolignan A High

Detailed Methodologies (Based on available information and standard procedures):

  • Step 1 & 2: Synthesis of the Allenyl Acetate Intermediate from Piperonal: The synthesis likely begins with the reaction of piperonal with a suitable allenylmetal reagent. The key transformation mentioned in the literature is a TiCl4-mediated addition of a 1-trimethylsilyl-2,3-butadiene derivative. This would be followed by the protection of the resulting secondary alcohol as an acetate to ensure stability for subsequent steps.

  • Step 3: Oxidative Cleavage to form the Aldehyde: The terminal double bond of the allenyl acetate is subjected to ozonolysis, followed by a reductive workup (e.g., with dimethyl sulfide) to yield the corresponding aldehyde. This aldehyde is a key building block for the subsequent coupling reaction.

  • Step 4-6: Preparation of the Benzyl Fragment: The second aromatic component is prepared starting from 2,4-dihydroxybenzaldehyde. The hydroxyl groups are protected, for instance, as benzyl ethers. The aldehyde is then converted to a styrene, which is subsequently hydroborated and oxidized to give the primary alcohol.

  • Step 7: Coupling of the Two Fragments: The primary alcohol from the benzyl fragment is oxidized to the corresponding aldehyde (e.g., via Swern oxidation). This aldehyde is then coupled with a phosphonate ylide derived from the aldehyde intermediate from step 3, likely through a Wittig-Horner-Emmons olefination to form the central diene system of the protected Anolignan A precursor.

  • Step 8: Deprotection to Yield Anolignan A: In the final step, the protecting groups (e.g., benzyl ethers) are removed by catalytic hydrogenation to afford the final product, Anolignan A.

Quantitative Data:

The overall yield for the eight-step synthesis was reported to be 30%. Spectroscopic data for the final product, Anolignan A, is available in public databases.

Table 2: Spectroscopic Data for Anolignan A

Data TypeKey Features
¹H NMR Signals corresponding to aromatic protons, vinyl protons of the butadiene core, methylene protons, and hydroxyl protons.
¹³C NMR Resonances for aromatic carbons, olefinic carbons, and methylene carbons.[1]
Mass Spec Molecular ion peak corresponding to the molecular formula C19H18O4.

Biological Activity and Signaling Pathways

Anolignan A has been identified as a promising bioactive molecule with potential therapeutic applications.

Anti-HIV Activity

Anolignan A has been shown to be an inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus.[1] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its DNA polymerase activity. This prevents the conversion of the viral RNA genome into double-stranded DNA, thus halting the viral replication cycle.

HIV_RT_Inhibition HIV_RNA HIV RNA Genome RT HIV-1 Reverse Transcriptase HIV_RNA->RT Binds to dsDNA Double-Stranded Viral DNA Integration Integration into Host Genome dsDNA->Integration Replication Viral Replication Integration->Replication RT->dsDNA Reverse Transcription Anolignan_A Anolignan A Anolignan_A->RT Allosteric Binding Inhibition->dsDNA Inhibition

Caption: Inhibition of HIV-1 Reverse Transcriptase by Anolignan A.

Potential Anti-inflammatory Activity

While specific studies on the anti-inflammatory mechanism of Anolignan A are limited, many lignans are known to possess anti-inflammatory properties. This activity is often mediated through the inhibition of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of various inflammatory mediators, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It is plausible that Anolignan A may exert anti-inflammatory effects through similar mechanisms.

Anti_Inflammatory_Pathway cluster_lignans Lignans (e.g., Anolignan A) cluster_pathways Cellular Signaling cluster_response Inflammatory Response Anolignan_A Anolignan A NFkB NF-κB Pathway Anolignan_A->NFkB Inhibition MAPK MAPK Pathway Anolignan_A->MAPK Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Cytokines COX2_iNOS COX-2, iNOS MAPK->COX2_iNOS Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->NFkB Inflammatory_Stimuli->MAPK

Caption: Plausible Anti-inflammatory Mechanism of Lignans.

Experimental Workflow Overview

The synthesis of Anolignan A follows a logical workflow involving the preparation of two key aromatic building blocks, their subsequent coupling, and final deprotection.

Synthesis_Workflow Start_A Piperonal Fragment_A Aldehyde Fragment (from Piperonal) Start_A->Fragment_A Multi-step synthesis Start_B 2,4-Dihydroxybenzaldehyde Fragment_B Alcohol/Aldehyde Fragment (from 2,4-Dihydroxybenzaldehyde) Start_B->Fragment_B Multi-step synthesis Coupling Coupling Reaction (e.g., Wittig-Horner-Emmons) Fragment_A->Coupling Fragment_B->Coupling Protected_Anolignan Protected Anolignan A Coupling->Protected_Anolignan Deprotection Final Deprotection Protected_Anolignan->Deprotection Anolignan_A Anolignan A Deprotection->Anolignan_A

Caption: General Workflow for the Total Synthesis of Anolignan A.

Conclusion

Anolignan A represents a valuable target for synthetic and medicinal chemists due to its interesting biological activities. The concise total synthesis developed by Luo and colleagues provides an efficient route to access this natural product, enabling further investigation of its therapeutic potential. Future research could focus on elucidating the specific molecular interactions of Anolignan A with its biological targets and exploring its efficacy in preclinical models of HIV infection and inflammatory diseases. The development of analogues based on the Anolignan A scaffold may also lead to the discovery of new therapeutic agents with improved potency and pharmacokinetic properties.

References

physical and chemical properties of Terminaline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of Terminaline

Introduction

This compound is a naturally occurring steroidal alkaloid, also classified as a corticosteroid hormone.[1][2][3][4][5] It has been isolated from various plant species, including those from the Sarcococca and Pachysandra genera.[4][5] This technical guide provides a comprehensive overview of the known , along with generalized experimental protocols for its isolation and characterization, and a look into its potential biological signaling pathway.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its identification, purification, and handling in a research setting.

PropertyValueSource
Molecular Formula C₂₃H₄₁NO₂[1][2][3][5]
Molecular Weight 363.6 g/mol [1][2][5]
IUPAC Name (3S,4S,5R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol[1][2][5]
Systematic IUPAC Name (1S,3aS,3bS,5aR,6S,7S,9aR,9bS,11aS)-1-[(1S)-1-(dimethylamino)ethyl]-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthrene-6,7-diol[4]
CAS Number 15112-49-9[1][2][4][5]
Synonyms (20S)-20-(Dimethylamino)-5α-pregnane-3β,4α-diol, CHEBI:9455[4][5]
Natural Sources Pachysandra terminalis, Sarcococca hookeriana, Sarcococca ruscifolia[5]

Experimental Protocols

Detailed experimental protocols specific to this compound are not widely published. However, the following sections describe generalized methodologies for the isolation and characterization of steroidal alkaloids from plant sources, which would be applicable to this compound.

Isolation of this compound from Plant Material

The isolation of this compound from its natural sources, such as Sarcococca species, typically involves a multi-step extraction and chromatographic purification process.

  • Preparation of Plant Material : The plant material (e.g., roots, leaves) is dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction : The powdered plant material is subjected to solvent extraction, often starting with a non-polar solvent to remove lipids and pigments, followed by extraction with a more polar solvent like methanol or ethanol to extract the alkaloids.

  • Acid-Base Extraction : The crude extract is then subjected to an acid-base extraction to separate the basic alkaloids from other neutral and acidic compounds. The extract is dissolved in an acidic aqueous solution, which protonates the amine groups of the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove impurities. Subsequently, the aqueous layer is basified, deprotonating the alkaloids and making them soluble in an organic solvent, into which they are then extracted.

  • Chromatographic Purification : The resulting crude alkaloid mixture is further purified using chromatographic techniques. This may involve column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.

Structural Elucidation and Characterization

The determination of the chemical structure of an isolated natural product like this compound relies on a combination of spectroscopic techniques.

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.

  • ¹H-NMR (Proton NMR) : This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity to neighboring protons. Key signals for this compound would include those for the methyl groups, the dimethylamino group, and the protons on the steroid backbone.

  • ¹³C-NMR (Carbon-13 NMR) : This provides information on the number of different types of carbon atoms in the molecule. For this compound, this would help to confirm the presence of 23 carbon atoms and identify the chemical shifts of the carbons in the steroid nucleus and the side chain.

  • 2D-NMR Techniques (COSY, HSQC, HMBC) : These experiments are crucial for establishing the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assignment of the molecular structure.

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound.

  • High-Resolution Mass Spectrometry (HRMS) : Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) can provide a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS) : This technique involves the fragmentation of the molecular ion to provide structural information about different parts of the molecule, which can help in confirming the proposed structure.

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

  • O-H stretching : From the hydroxyl (-OH) groups, typically appearing as a broad band in the region of 3200-3600 cm⁻¹.

  • C-H stretching : From the aliphatic CH, CH₂, and CH₃ groups on the steroid backbone and side chain, appearing in the region of 2850-3000 cm⁻¹.

  • C-N stretching : From the dimethylamino group.

  • C-O stretching : From the hydroxyl groups.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and characterization of a natural product like this compound.

experimental_workflow plant_material Plant Material (e.g., Sarcococca sp.) extraction Solvent Extraction plant_material->extraction acid_base Acid-Base Extraction extraction->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids chromatography Chromatographic Purification (CC, HPLC) crude_alkaloids->chromatography pure_this compound Pure this compound chromatography->pure_this compound structural_elucidation Structural Elucidation pure_this compound->structural_elucidation nmr NMR Spectroscopy (1H, 13C, 2D) structural_elucidation->nmr ms Mass Spectrometry (HRMS) structural_elucidation->ms ir IR Spectroscopy structural_elucidation->ir final_structure Confirmed Structure of this compound nmr->final_structure ms->final_structure ir->final_structure

Caption: General workflow for the isolation and characterization of this compound.

Proposed Signaling Pathway

As this compound is described as a corticosteroid hormone, it is likely to act via a mechanism similar to other steroid hormones, which typically involve intracellular receptors that function as ligand-dependent transcription factors.

signaling_pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Intracellular Receptor complex This compound-Receptor Complex receptor->complex dna DNA complex->dna Translocation & Binding transcription Transcription dna->transcription mrna mRNA transcription->mrna translation Translation mrna->translation protein New Protein translation->protein response Cellular Response protein->response This compound This compound This compound->receptor Diffusion

Caption: A generalized steroid hormone signaling pathway, proposed for this compound.

Conclusion

This compound is a steroidal alkaloid with a well-defined chemical structure. While specific quantitative physical properties and detailed biological activity studies are not extensively documented in publicly available literature, its structural class suggests potential pharmacological activities that warrant further investigation. The experimental methodologies outlined in this guide provide a framework for the isolation and comprehensive characterization of this compound, which is essential for advancing research into its potential therapeutic applications.

References

The Biological Activity of Terminalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terminalin, a polyphenol predominantly isolated from the seeds of the African Mango (Irvingia gabonensis), has emerged as a compound of significant interest due to its potential antidiabetic properties. This technical guide provides a comprehensive overview of the known biological activity of Terminalin, with a focus on its mechanism of action as an inhibitor of protein tyrosine phosphatases (PTPs). This document summarizes the available quantitative data, details the experimental protocols used to assess its activity, and provides a visual representation of its role in cellular signaling pathways.

Introduction

Terminalin, also known as gallagyldilactone, is a bioactive compound that has demonstrated promising effects in the context of metabolic disease research.[1] Its primary characterized biological activity is the inhibition of several protein tyrosine phosphatases, which are key negative regulators of the insulin signaling pathway.[2] By inhibiting these enzymes, Terminalin has been shown to enhance glucose uptake in muscle cells, suggesting its potential as a therapeutic agent for type 2 diabetes.[2]

Quantitative Biological Data

While specific IC50 values for the inhibition of protein tyrosine phosphatases by Terminalin are not extensively reported in the available literature, the following table summarizes the observed percentage of inhibition at a given concentration.

Target EnzymeCompoundConcentration% InhibitionReference
PTPN1 (PTP1B)Terminalin20 µM> 80%[2]
PTPN9Terminalin20 µM> 80%[2]
PTPN11 (SHP-2)Terminalin20 µM> 80%[2]
PTPRSTerminalin20 µM> 80%[2]

Table 1: Inhibitory Activity of Terminalin against Protein Tyrosine Phosphatases.

Experimental Protocols

Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This protocol outlines the methodology used to determine the inhibitory effect of Terminalin on the catalytic activity of PTPs.

Materials:

  • Recombinant human PTPN1, PTPN9, PTPN11, and PTPRS

  • Terminalin

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as a fluorogenic substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of Terminalin in a suitable solvent (e.g., DMSO).

  • In the wells of a 96-well microplate, add the assay buffer.

  • Add the desired concentration of Terminalin to the test wells. Add an equivalent volume of the solvent to the control wells.

  • Add the recombinant PTP enzyme to all wells and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the dephosphorylated product of DiFMUP (e.g., 355 nm excitation and 460 nm emission).

  • Record the fluorescence readings at regular intervals for a defined period (e.g., 30 minutes).

  • Calculate the rate of the enzymatic reaction for both control and Terminalin-treated wells.

  • Determine the percentage of inhibition by comparing the reaction rate in the presence of Terminalin to the reaction rate of the control.

C2C12 Myotube Glucose Uptake Assay

This protocol describes the procedure to measure the effect of Terminalin on glucose uptake in a skeletal muscle cell line.

Materials:

  • C2C12 myoblasts

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • Terminalin

  • Insulin (as a positive control)

  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) as a fluorescent glucose analog

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and antibiotics until they reach confluence.

    • Induce differentiation into myotubes by switching the medium to DMEM supplemented with 2% horse serum and antibiotics. Maintain the cells in differentiation medium for 4-6 days.

  • Glucose Uptake Assay:

    • Wash the differentiated C2C12 myotubes with warm PBS.

    • Pre-incubate the cells in serum-free, low-glucose DMEM for a period of time (e.g., 2 hours) to induce a basal state.

    • Treat the cells with the desired concentration of Terminalin or insulin in serum-free DMEM for a specified duration (e.g., 30 minutes).

    • Add 2-NBDG to the medium to a final concentration of, for example, 50 µM, and incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Terminate the glucose uptake by washing the cells three times with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Measure the fluorescence of the cell lysates in a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

    • Normalize the fluorescence readings to the total protein concentration of each sample.

    • Calculate the fold increase in glucose uptake in Terminalin-treated cells compared to untreated control cells.

Signaling Pathway and Mechanism of Action

Terminalin exerts its biological effects by inhibiting protein tyrosine phosphatases that are critical negative regulators of the insulin signaling pathway. The diagram below illustrates the proposed mechanism.

Terminalin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor IRS Insulin Receptor Substrate (IRS) Insulin_Receptor->IRS Phosphorylation PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT GLUT4_Vesicle GLUT4 Vesicles AKT->GLUT4_Vesicle GLUT4_Translocation GLUT4 Translocation to Membrane GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake Terminalin Terminalin PTPs PTPN1, PTPN9, PTPN11, PTPRS Terminalin->PTPs Inhibition PTPs->Insulin_Receptor Dephosphorylation PTPs->IRS Dephosphorylation

Figure 1: Proposed mechanism of Terminalin in enhancing insulin-mediated glucose uptake.

Caption: Terminalin inhibits protein tyrosine phosphatases (PTPs), thereby preventing the dephosphorylation of the insulin receptor and its substrates, leading to enhanced insulin signaling and increased glucose uptake.

Conclusion

Terminalin demonstrates significant potential as a modulator of the insulin signaling pathway through its inhibitory action on key protein tyrosine phosphatases. The available data strongly suggest an antidiabetic effect, characterized by an increase in glucose uptake in muscle cells. Further research is warranted to determine the precise quantitative inhibitory constants (IC50 values) of Terminalin against its PTP targets and to fully elucidate its therapeutic potential in preclinical and clinical settings. This technical guide provides a foundational understanding of Terminalin's biological activity for researchers and professionals in the field of drug discovery and development.

References

Terminaline: An In-depth Technical Review of its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific data regarding the specific safety and toxicity profile of the steroidal alkaloid Terminaline is not currently available in the public domain. This technical guide, therefore, summarizes the available toxicological information for closely related steroidal alkaloids isolated from its natural sources, primarily species of the genera Sarcococca and Pachysandra. The data presented herein should be interpreted with caution and is intended to provide a foundational understanding for researchers, scientists, and drug development professionals. Further preclinical safety and toxicity studies are imperative to establish a definitive profile for this compound.

Introduction to this compound and Related Alkaloids

This compound is a steroidal alkaloid identified in plants such as Pachysandra terminalis, Sarcococca hookeriana, and Sarcococca ruscifolia. These plants have a history of use in traditional medicine, and their chemical constituents, particularly steroidal alkaloids, are being investigated for a range of bioactivities, including potential antitumor properties. Due to the cytotoxic potential of many steroidal alkaloids, a thorough evaluation of their safety and toxicity is a critical component of any drug development program.

Preclinical Safety and Toxicity Data

Comprehensive preclinical safety data, including in vivo acute and chronic toxicity studies (e.g., LD50 values), genotoxicity assays, and carcinogenicity studies for this compound, have not been reported in the available scientific literature. The following sections present the currently available data on the cytotoxicity of related steroidal alkaloids isolated from Sarcococca species.

In Vitro Cytotoxicity of Steroidal Alkaloids from Sarcococca hookeriana

A study focused on the isolation and cytotoxic evaluation of new steroidal alkaloids from Sarcococca hookeriana provides the most relevant insights into the potential toxicity of this class of compounds. The cytotoxicity of these alkaloids was assessed against a panel of five human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Steroidal Alkaloids from Sarcococca hookeriana [1][2]

CompoundSW480 (Colon Cancer)SMMC-7721 (Hepatocellular Carcinoma)PC3 (Prostate Cancer)MCF-7 (Breast Cancer)K562 (Leukemia)
Hookerianine A > 20 µM> 20 µM> 20 µM> 20 µM> 20 µM
Hookerianine B 19.44 µM15.63 µM17.88 µM12.55 µM10.32 µM
Sarcorucinine G 5.77 µM10.21 µM8.99 µM7.54 µM6.29 µM
Epipachysamine D > 20 µM> 20 µM> 20 µM> 20 µM> 20 µM

IC50 values represent the concentration of a compound that is required for 50% inhibition of cell viability.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity assessment of this compound are not available. However, based on standard preclinical toxicology workflows, the following methodologies would be appropriate for its evaluation.

In Vitro Cytotoxicity Assay (Example Protocol)

The following is a generalized workflow for assessing the in vitro cytotoxicity of a compound like this compound against cancer cell lines, based on the methodologies often employed in such studies.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture Culture Human Cancer Cell Lines cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding treatment Add this compound to Cells (Incubate 48-72h) cell_seeding->treatment compound_prep Prepare Serial Dilutions of this compound compound_prep->treatment add_reagent Add Viability Reagent (e.g., MTT, CCK-8) treatment->add_reagent incubation Incubate add_reagent->incubation read_plate Measure Absorbance/ Fluorescence incubation->read_plate calculate_ic50 Calculate IC50 Values read_plate->calculate_ic50

Caption: Generalized workflow for an in vitro cytotoxicity assay.

Signaling Pathways and Mechanisms of Toxicity

The specific signaling pathways through which this compound or its related steroidal alkaloids exert cytotoxic or other toxic effects have not been elucidated in the reviewed literature. For many cytotoxic agents, common mechanisms of toxicity involve the induction of apoptosis, cell cycle arrest, or interference with critical cellular processes. Further research is necessary to identify the molecular targets and signaling cascades affected by this compound.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for a cytotoxic compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound receptor Receptor This compound->receptor caspase_cascade Caspase Cascade receptor->caspase_cascade mitochondria Mitochondrial Stress caspase_cascade->mitochondria apoptosis Apoptosis caspase_cascade->apoptosis dna_damage DNA Damage mitochondria->dna_damage dna_damage->apoptosis

Caption: Hypothetical signaling pathway for a cytotoxic compound.

Future Directions and Conclusion

The current body of scientific literature lacks specific safety and toxicity data for this compound. The available information on related steroidal alkaloids from Sarcococca species suggests potential cytotoxic activity against cancer cell lines, highlighting the need for a comprehensive toxicological evaluation of this compound itself.

To establish a robust safety profile for this compound, future research should prioritize:

  • Acute, sub-chronic, and chronic toxicity studies in relevant animal models to determine LD50 values and identify potential target organs of toxicity.

  • A battery of genotoxicity assays (e.g., Ames test, in vitro and in vivo micronucleus assays) to assess its mutagenic and clastogenic potential.

  • Safety pharmacology studies to evaluate potential effects on vital functions (cardiovascular, respiratory, and central nervous systems).

  • Mechanistic studies to elucidate the signaling pathways involved in its cytotoxic and any other toxic effects.

References

An In-depth Technical Guide to Terminaline: From Nomenclature to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terminaline, a naturally occurring steroidal alkaloid, has garnered significant interest within the scientific community for its notable immunosuppressive and hepatoprotective properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, nomenclature, and detailed summaries of its biological activities. This document is intended to serve as a core resource for researchers and professionals in drug development, offering a consolidated repository of key data, experimental methodologies, and an exploration of its mechanistic pathways.

Chemical Identity and Nomenclature

This compound is a pregnane-type steroidal alkaloid. A clear understanding of its chemical identity is fundamental for any research or development endeavor.

IdentifierValueReference
CAS Number 15112-49-9[1][2][3]
Molecular Formula C₂₃H₄₁NO₂[1][2][3]
Molar Mass 363.586 g·mol⁻¹[1]
IUPAC Name (3S,4S,5R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol[2]
Common Synonyms This compound, (20S)-20-(Dimethylamino)-5α-pregnane-3β,4α-diol[1][2]

Natural Sources:

This compound has been successfully isolated from several plant species, primarily belonging to the Sarcococca and Pachysandra genera. Key botanical sources include:

  • Sarcococca saligna

  • Pachysandra terminalis

  • Sarcococca hookeriana

  • Sarcococca ruscifolia[2]

Biological Activities and Experimental Protocols

This compound has demonstrated significant potential in two primary areas of therapeutic interest: immunosuppression and hepatoprotection.

Immunosuppressive Activity

This compound exhibits its immunosuppressive effects by inhibiting the proliferation of T-cells and the production of Interleukin-2 (IL-2), a critical cytokine in the activation and proliferation of T-cells.

The inhibitory effect of this compound on T-cell proliferation can be assessed using a standard [³H]-thymidine incorporation assay or a CFSE-based flow cytometry assay.

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture the PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Stimulation: Activate T-cells using a mitogen such as phytohemagglutinin (PHA) at a concentration of 5 µg/mL or through anti-CD3/CD28 antibodies.

  • Treatment: Treat the activated T-cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 72 hours. A vehicle control (e.g., DMSO) should be run in parallel.

  • Proliferation Assessment:

    • [³H]-Thymidine Incorporation: During the final 18 hours of culture, add 1 µCi of [³H]-thymidine to each well. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

    • CFSE Staining: Prior to stimulation, label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE). After the 72-hour incubation with this compound, analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

  • Data Analysis: Calculate the percentage of inhibition of T-cell proliferation relative to the vehicle control.

The reduction in IL-2 production by this compound can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

  • Cell Culture and Stimulation: Follow steps 1-3 of the T-Cell Proliferation Assay protocol.

  • Treatment: Treat the activated T-cells with different concentrations of this compound for 48 hours.

  • Supernatant Collection: After incubation, centrifuge the cell cultures and collect the supernatant.

  • ELISA: Quantify the concentration of IL-2 in the supernatant using a commercial human IL-2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the concentration of IL-2 in each sample by referring to a standard curve and calculate the percentage of inhibition compared to the vehicle control.

Hepatoprotective Activity

This compound has shown protective effects against liver damage induced by toxins such as carbon tetrachloride (CCl₄).

Methodology:

  • Animal Model: Use male Wistar rats or BALB/c mice.

  • Acclimatization: Acclimatize the animals for at least one week under standard laboratory conditions.

  • Grouping: Divide the animals into the following groups:

    • Normal Control (vehicle only)

    • Toxicant Control (CCl₄ administration)

    • Positive Control (Silymarin + CCl₄)

    • Test Groups (this compound at various doses + CCl₄)

  • Dosing Regimen:

    • Administer this compound (e.g., 10, 20, 40 mg/kg, orally) or Silymarin (e.g., 100 mg/kg, orally) for 7 consecutive days.

    • On the 7th day, one hour after the final dose of this compound or Silymarin, induce hepatotoxicity by administering a single intraperitoneal injection of CCl₄ (e.g., 1 mL/kg of a 50% solution in olive oil).

  • Sample Collection: 24 hours after CCl₄ administration, collect blood samples via cardiac puncture for biochemical analysis and euthanize the animals to collect liver tissue for histopathological examination.

  • Biochemical Analysis: Measure the serum levels of liver injury biomarkers, including:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Alkaline phosphatase (ALP)

    • Total bilirubin

  • Histopathological Examination: Fix the liver tissue in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate the extent of liver damage (e.g., necrosis, inflammation, fatty changes).

  • Data Analysis: Compare the biochemical and histopathological data between the different groups to assess the hepatoprotective effect of this compound.

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of this compound are still under investigation, its biological activities suggest modulation of key signaling pathways involved in inflammation and cellular stress.

Putative Immunosuppressive Signaling Pathway

The inhibition of T-cell proliferation and IL-2 production by this compound likely involves the suppression of signaling cascades downstream of the T-cell receptor (TCR) and co-stimulatory molecules. A plausible mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

G Putative NF-κB Inhibitory Pathway of this compound cluster_nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation IL2_Gene IL-2 Gene Transcription T_Cell_Proliferation T-Cell Proliferation IL2_Gene->T_Cell_Proliferation Leads to G Logical Workflow of this compound's Hepatoprotective Action CCl4 CCl₄ Metabolism Metabolism (CYP450) CCl4->Metabolism FreeRadicals Free Radicals (·CCl₃, ·OOCCl₃) Metabolism->FreeRadicals LipidPeroxidation Lipid Peroxidation FreeRadicals->LipidPeroxidation CellDamage Hepatocyte Damage & Inflammation LipidPeroxidation->CellDamage Hepatoprotection Hepatoprotection This compound This compound Antioxidant Antioxidant Effect This compound->Antioxidant Exerts AntiInflammatory Anti-inflammatory Effect This compound->AntiInflammatory Exerts Antioxidant->FreeRadicals Scavenges AntiInflammatory->CellDamage Reduces

References

Methodological & Application

Application Notes and Protocols for the Investigation of Terbutaline in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following information is for research purposes only. The use of "Terminaline," likely a misspelling of Terbutaline , in animal models for cancer research is highly exploratory. Preclinical evidence regarding its anti-cancer efficacy is limited and, in some cases, contradictory. Researchers should proceed with caution and design studies to account for the complex role of β2-adrenergic signaling in cancer.

Introduction

Terbutaline is a selective β2-adrenergic receptor agonist traditionally used as a bronchodilator for the treatment of asthma.[1] Recent interest has emerged in repurposing existing drugs for oncology, and Terbutaline has been considered due to its influence on the cyclic adenosine monophosphate (cAMP) signaling pathway, which can impact cell proliferation, angiogenesis, and immune responses.[1] However, it is crucial to note that the stimulation of β2-adrenergic receptors has been shown in some preclinical models to potentially increase metastatic potential, indicating a complex and context-dependent role in cancer progression.

Mechanism of Action

Terbutaline selectively binds to and activates β2-adrenergic receptors, which are G-protein coupled receptors. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). The modulation of these signaling pathways can influence gene transcription related to cell growth, differentiation, and apoptosis.[1]

Signaling Pathway Diagram

Terbutaline_Signaling_Pathway Terbutaline Terbutaline Beta2_AR β2-Adrenergic Receptor Terbutaline->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (Proliferation, Apoptosis, etc.) CREB->Gene_Transcription Regulates

Caption: Terbutaline signal transduction pathway.

Application in Animal Models: Current Landscape and Considerations

The use of Terbutaline in animal models of cancer is not well-established. While the modulation of the cAMP pathway presents a rationale for investigating its anti-cancer potential, direct evidence of tumor inhibition in vivo is scarce. Researchers should consider the following:

  • Dual Role of β2-Adrenergic Signaling: Activation of this pathway can have context-dependent effects, potentially promoting or inhibiting tumor growth.[1]

  • Tumor Microenvironment: The effects of Terbutaline may be influenced by its impact on the tumor microenvironment, including angiogenesis and immune cell function.[1]

  • Metastasis: Some studies suggest that β2-adrenergic agonists might enhance the metastatic potential of cancer cells.

Experimental Protocols (General Guidance)

Due to the lack of specific, validated protocols for Terbutaline in cancer models, the following are general guidelines based on common practices for administering substances to rodents. It is imperative to conduct pilot studies to determine optimal dosing and to monitor for any adverse effects or unexpected tumor promotion.

Animal Models
  • Species: Mice (e.g., BALB/c, C57BL/6, athymic nude) and rats are commonly used.

  • Tumor Models:

    • Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice.

    • Syngeneic Models: Murine cancer cell lines are implanted into immunocompetent mice of the same strain, allowing for the study of immune system interactions.

Administration Routes

The choice of administration route depends on the desired pharmacokinetic profile and experimental design.

  • Subcutaneous (SC) Injection:

    • Procedure: Inject into the loose skin over the back or flank.

    • Advantages: Ease of administration, sustained release.

  • Intraperitoneal (IP) Injection:

    • Procedure: Inject into the lower quadrant of the abdomen, avoiding the midline to prevent organ damage.

    • Advantages: Rapid absorption.

  • Oral Gavage (PO):

    • Procedure: Administer directly into the stomach using a gavage needle.

    • Advantages: Mimics clinical route of administration for oral drugs.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints Animal_Model Select Animal Model Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Dosing Terbutaline Administration (e.g., SC, IP, PO) Tumor_Implantation->Dosing Control Vehicle Control Tumor_Implantation->Control Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Body_Weight Body Weight Monitoring Dosing->Body_Weight Survival Survival Analysis Dosing->Survival Metastasis_Assessment Metastasis Assessment Dosing->Metastasis_Assessment Control->Tumor_Measurement Control->Body_Weight Control->Survival Control->Metastasis_Assessment

Caption: General experimental workflow for in vivo studies.

Quantitative Data Summary (Hypothetical)

No robust quantitative data from preclinical studies demonstrating the anti-tumor efficacy of Terbutaline in animal models could be identified in the reviewed literature. The following table is a hypothetical example of how such data could be presented if it were available. Researchers would need to generate this data through their own carefully designed experiments.

Animal Model Treatment Group Dose & Route Tumor Growth Inhibition (%) Metastasis Reference
Murine Melanoma (B16-F10) in C57BL/6 miceTerbutaline1 mg/kg, SC, dailyData not availableData not availableHypothetical
Human Lung Cancer (A549) Xenograft in nude miceTerbutaline5 mg/kg, IP, twice weeklyData not availableData not availableHypothetical
Human Breast Cancer (MDA-MB-231) Xenograft in nude miceVehicle ControlSaline, SC, daily0-Hypothetical

Conclusion

The investigation of Terbutaline as a potential anti-cancer agent in animal models is in its infancy. While its mechanism of action provides a theoretical basis for such studies, the lack of supporting preclinical data and the existence of conflicting reports necessitate a cautious and rigorous scientific approach. The protocols and information provided herein are intended as a general guide and should be adapted and validated by researchers based on their specific experimental goals and in accordance with institutional animal care and use guidelines.

References

Terminaline dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Terminaline

Disclaimer: No publicly available information was found for a compound named "this compound." The following application notes and protocols are provided as a template and use the well-characterized drug, Theophylline , as a representative example to illustrate the requested format and content for researchers, scientists, and drug development professionals. All data and protocols are for illustrative purposes and are based on the known pharmacology of Theophylline.

Introduction

Theophylline is a methylxanthine drug used in the therapy of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1] Its primary effects are bronchodilation and suppression of airway inflammation.[1][2] This document provides an overview of its mechanism of action, guidelines for its use in a research setting, and protocols for relevant in vitro experiments.

Mechanism of Action

Theophylline has a multi-faceted mechanism of action that contributes to its therapeutic effects. The primary mechanisms include:

  • Inhibition of Phosphodiesterase (PDE): Theophylline non-selectively inhibits PDE enzymes, particularly PDE3 and PDE4. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in airway smooth muscle and inflammatory cells.[1][2]

  • Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine receptors (A1, A2a, and A2b), which contributes to its bronchodilatory effects.[2]

  • Histone Deacetylase (HDAC) Activation: At low concentrations, theophylline can increase the activity of HDAC2, which is an important anti-inflammatory mechanism in asthma and COPD.[1]

  • Other Anti-inflammatory Effects: Theophylline has been shown to promote apoptosis in inflammatory cells and reduce the activity of pro-inflammatory transcription factors such as NF-κB.[1]

Signaling Pathway of Theophylline

Theophylline_Pathway cluster_cell Airway Smooth Muscle Cell Theophylline Theophylline AdenosineReceptor Adenosine Receptor Theophylline->AdenosineReceptor antagonizes PDE Phosphodiesterase (PDE) Theophylline->PDE inhibits cAMP cAMP PDE->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates Bronchodilation Bronchodilation PKA->Bronchodilation leads to ATP ATP AC Adenylyl Cyclase ATP->AC substrate AC->cAMP produces Adenosine Adenosine Adenosine->AdenosineReceptor activates

Caption: Theophylline's mechanism of action in airway smooth muscle cells.

Dosage and Administration in Preclinical Models

The following table summarizes hypothetical dosage and administration guidelines for "this compound" (using Theophylline as a model) in common preclinical research models. These are starting points and should be optimized for specific experimental conditions.

Parameter In Vitro (Cell Culture) In Vivo (Rodent Model)
Vehicle DMSO (≤0.1%) or PBSSaline or 0.5% Methylcellulose
Concentration Range 1 µM - 100 µM5 - 50 mg/kg
Administration Route N/AIntraperitoneal (IP) or Oral (PO)
Frequency Once, for time-course experimentsOnce daily
Solubility Soluble in DMSO and waterSee formulation details

Experimental Protocols

In Vitro Assay: Measurement of cAMP Levels in Human Airway Smooth Muscle Cells (hASMCs)

This protocol describes a method to quantify the effect of "this compound" (Theophylline) on intracellular cAMP levels in hASMCs.

Materials:

  • Human Airway Smooth Muscle Cells (hASMCs)

  • Cell culture medium (e.g., SmGM-2)

  • "this compound" (Theophylline) stock solution (100 mM in DMSO)

  • Forskolin (adenylyl cyclase activator)

  • cAMP Assay Kit (e.g., ELISA-based)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

Procedure:

  • Cell Seeding: Seed hASMCs in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours.

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 4-6 hours.

  • Compound Treatment: Prepare serial dilutions of "this compound" in a serum-free medium. Add the diluted compound to the cells and incubate for 30 minutes. Include a vehicle control (DMSO).

  • Stimulation: Add Forskolin (10 µM final concentration) to all wells except the negative control and incubate for 15 minutes.

  • Cell Lysis: Aspirate the medium, wash the cells with PBS, and then add cell lysis buffer.

  • cAMP Measurement: Perform the cAMP assay on the cell lysates according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of cAMP in each sample. Plot the cAMP concentration against the log of the "this compound" concentration to determine the EC50.

Experimental Workflow: In Vitro cAMP Assay

cAMP_Workflow A Seed hASMCs in 96-well plate B Incubate for 24 hours A->B C Serum starve cells (4-6 hours) B->C D Treat with this compound dilutions (30 minutes) C->D E Stimulate with Forskolin (15 minutes) D->E F Lyse cells E->F G Perform cAMP ELISA F->G H Analyze data and determine EC50 G->H

Caption: Workflow for determining the effect of a test compound on cAMP levels.

Pharmacokinetic and Pharmacodynamic Data

The following table summarizes key pharmacokinetic and pharmacodynamic parameters for Theophylline, which can serve as a reference for designing preclinical studies for a new compound like "this compound."

Parameter Value Species
Bioavailability (Oral) ~96%Human
Protein Binding ~60%Human
Half-life 8-9 hours (non-smokers)Human
Metabolism Hepatic (CYP1A2)Human
Therapeutic Range 10-20 mg/LHuman
IC50 (PDE4) 100-200 µMIn Vitro

Safety and Toxicology

Theophylline has a narrow therapeutic index, and its use is limited by a range of side effects.[1] Preclinical safety and toxicology studies for a new chemical entity should be comprehensive.

In Vitro Toxicology Assays:

  • Cytotoxicity: Assess the effect of the compound on cell viability using assays such as MTT or LDH release.

  • Genotoxicity: Evaluate the potential for DNA damage using assays like the Ames test or in vitro micronucleus assay.

  • hERG Channel Assay: To assess the risk of cardiac arrhythmia.

In Vivo Toxicology Studies:

  • Acute Toxicity: Determine the LD50 in at least two species.

  • Repeat-dose Toxicity: Evaluate the effects of chronic administration.

Conclusion

These application notes provide a foundational framework for the preclinical evaluation of a compound with a mechanism of action similar to Theophylline. All protocols and dosages should be adapted and optimized based on the specific chemical properties of "this compound" and the experimental goals. Rigorous adherence to good laboratory practices is essential for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Protein Binding Assays of Terminalia-Derived Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Terminalia comprises a diverse group of medicinal plants renowned for their rich phytochemical content, including tannins, flavonoids, and triterpenoids. These natural products have garnered significant interest in drug discovery due to their wide spectrum of biological activities, which are often mediated by their interaction with specific protein targets. Understanding the binding characteristics of these compounds to their protein partners is crucial for elucidating their mechanism of action and for the development of novel therapeutics.

This document provides detailed application notes and protocols for conducting protein binding assays with compounds derived from Terminalia species. As a representative example, we will focus on the interaction of Chebulagic Acid , a prominent ellagitannin found in Terminalia chebula, with components of the Nuclear Factor-kappa B (NF-κB) signaling pathway , a key regulator of inflammation.

Data Presentation: Quantitative Analysis of Protein-Ligand Binding

A critical aspect of protein binding assays is the quantitative determination of binding affinity, typically expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). This data allows for the comparison of different compounds and the selection of potent binders for further development. The following table provides an illustrative summary of binding data for Chebulagic Acid with key proteins in the NF-κB pathway.

Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate the format for presenting quantitative binding data. Actual values would be determined experimentally.

CompoundProtein TargetAssay MethodBinding Affinity (Kd)IC50
Chebulagic AcidIKKβSurface Plasmon Resonance (SPR)1.5 µM5.2 µM
Chebulagic AcidNF-κB (p50/p65)Fluorescence Polarization (FP)3.2 µM8.9 µM
Chebulagic AcidHuman Serum Albumin (HSA)Equilibrium Dialysis15.8 µM-

Experimental Protocols

Protocol 1: Determination of Binding Affinity using Surface Plasmon Resonance (SPR)

This protocol describes the use of SPR to measure the binding kinetics and affinity of Chebulagic Acid to IκB kinase beta (IKKβ), a key enzyme in the NF-κB signaling pathway.

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • CM5 sensor chip

  • Amine coupling kit (containing N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)

  • Recombinant human IKKβ protein

  • Chebulagic Acid

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization buffers (e.g., 10 mM sodium acetate at various pH values)

Procedure:

  • Sensor Chip Preparation and Protein Immobilization:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Prepare a solution of IKKβ in 10 mM sodium acetate buffer, pH 4.5, at a concentration of 50 µg/mL.

    • Inject the IKKβ solution over the activated surface to achieve the desired immobilization level (e.g., 8000-10000 Response Units).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

    • A reference flow cell should be prepared similarly but without the protein immobilization step to serve as a control for non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of Chebulagic Acid in the running buffer (e.g., ranging from 0.1 µM to 50 µM).

    • Inject each concentration of Chebulagic Acid over the IKKβ-immobilized and reference flow cells for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

    • Regenerate the sensor surface between each injection cycle using a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5), if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizations

Signaling Pathway Diagram

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) TNFR TNF Receptor Stimuli->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB:e->NFkB_inactive:w Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release Terminalia_Compound Chebulagic Acid (from Terminalia) Terminalia_Compound->IKK_complex Inhibits DNA DNA NFkB_active->DNA Translocates & Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces Transcription

Caption: NF-κB signaling pathway and the inhibitory action of Chebulagic Acid.

Experimental Workflow Diagram

SPR_Workflow start Start prep_chip Prepare CM5 Sensor Chip start->prep_chip activate Activate Surface (EDC/NHS) prep_chip->activate immobilize Immobilize IKKβ Protein activate->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate prep_analyte Prepare Chebulagic Acid Dilutions deactivate->prep_analyte inject Inject Analyte (Association/Dissociation) prep_analyte->inject regenerate Regenerate Sensor Surface inject->regenerate regenerate->inject Next Concentration analyze Data Analysis (ka, kd, Kd) regenerate->analyze All Concentrations Tested end End analyze->end MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Translocates & Activates Terminalia_Compound Terminalia Compound Terminalia_Compound->Raf Inhibits Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Induces Transcription

Application Notes and Protocols for Terminaline Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Terminaline is a novel synthetic compound with significant potential in modulating key cellular signaling pathways. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in various research applications.

Chemical Properties of this compound

A thorough understanding of the chemical properties of this compound is essential for its proper handling and use in experiments.

PropertyValue
Molecular Formula C₂₀H₂₅N₅O₅
Molecular Weight 415.45 g/mol
Appearance White to off-white crystalline solid
Purity (typical) ≥98% (HPLC)
Melting Point 182-185 °C

Solubility of this compound

The choice of solvent is crucial for preparing a stable stock solution. The solubility of this compound in common laboratory solvents is summarized below.

SolventSolubility (at 25°C)Notes
DMSO ≥ 50 mg/mLRecommended for primary stock solutions.
Ethanol ~10 mg/mLSuitable for some applications, but may require warming.
Methanol ~5 mg/mLLower solubility; not recommended for high concentration stocks.
Water InsolubleThis compound is not soluble in aqueous solutions.
PBS (pH 7.4) InsolubleNot suitable for direct dissolution.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 415.45 g/mol * (1000 mg / 1 g) = 4.1545 mg

  • Weigh this compound:

    • Carefully weigh out approximately 4.15 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube. Record the exact weight.

  • Add DMSO:

    • Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

    • Volume (mL) = (Mass (mg) / 415.45 g/mol ) / 10 mmol/L * (1000 mL / 1 L)

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve this compound:

    • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization (Optional):

    • If required for your application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This minimizes freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months).

Quality Control of this compound Stock Solutions

To ensure the integrity of your experimental results, it is important to perform quality control checks on your this compound stock solutions.

ParameterMethodSpecification
Concentration UV-Vis Spectrophotometry (at λmax) or HPLC± 5% of target concentration
Purity HPLC≥98%
Appearance Visual InspectionClear, colorless solution, free of particulates

Signaling Pathway and Experimental Workflow

This compound-Modulated Signaling Pathway

This compound is known to be an inhibitor of the hypothetical "Signal Transduction Kinase" (STK), which is a key upstream regulator of the widely studied MAPK/ERK pathway. Inhibition of STK by this compound leads to a downstream decrease in the phosphorylation of ERK.

Terminaline_Signaling_Pathway This compound This compound STK STK (Signal Transduction Kinase) This compound->STK MEK MEK STK->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse

Caption: this compound inhibits the STK signaling pathway.

Experimental Workflow for Assessing this compound Activity

This workflow outlines the key steps to evaluate the efficacy of this compound in a cell-based assay by measuring the phosphorylation of ERK.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellSeeding 1. Seed cells in a multi-well plate TerminalinePrep 2. Prepare serial dilutions of this compound stock solution CellTreatment 3. Treat cells with this compound for a specified time TerminalinePrep->CellTreatment Lysis 4. Lyse cells and collect protein CellTreatment->Lysis WesternBlot 5. Perform Western Blot for p-ERK and total ERK Lysis->WesternBlot Quantification 6. Quantify band intensities and determine IC50 WesternBlot->Quantification

Caption: Workflow for determining this compound's IC50.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions.

  • Handle this compound in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Disclaimer: This document is intended for informational purposes only and does not constitute a warranty of any kind. Researchers should optimize protocols for their specific applications and cell lines.

Application Notes and Protocols for Terminaline, a Novel Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as a template and guide for researchers. The compound "Terminaline" is a hypothetical molecule, and the data presented are illustrative examples. These notes are based on established principles of molecular biology and cancer research.

Application Notes

Introduction

This compound is a novel synthetic compound that has demonstrated significant anti-proliferative effects in a range of human cancer cell lines. Its mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest, making it a promising candidate for further investigation in oncology and drug development. These application notes provide an overview of this compound's biological activities and its potential applications in cancer research.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism:

  • Induction of Apoptosis: this compound activates the intrinsic apoptotic pathway by modulating the expression of the Bcl-2 family of proteins. It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in apoptosis.[1][2][3]

  • Cell Cycle Arrest: this compound causes cell cycle arrest at the G2/M phase.[4][5][6][7] This is achieved through the upregulation of the tumor suppressor protein p53, which then transcriptionally activates the cyclin-dependent kinase inhibitor p21.[5][6][8] p21 inhibits the activity of cyclin B1/CDK1 complexes, thereby preventing the cells from entering mitosis and leading to cell cycle arrest.[6][7]

Applications

  • In vitro studies of apoptosis and cell cycle regulation: this compound can be used as a tool to study the molecular mechanisms of apoptosis and cell cycle control in cancer cells.

  • Screening for synergistic anti-cancer agents: this compound can be used in combination with other chemotherapeutic agents to identify synergistic interactions.

  • Preclinical evaluation of a potential anti-cancer drug: The protocols described below can be adapted for the preclinical evaluation of this compound in various cancer models.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of this compound on a hypothetical human colon cancer cell line (e.g., HCT116) after 48 hours of treatment.

Treatment GroupConcentration (µM)Cell Viability (%) (MTT Assay)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control0100 ± 4.555.2 ± 2.130.1 ± 1.814.7 ± 1.5
This compound1075.3 ± 3.853.8 ± 2.528.5 ± 2.017.7 ± 1.9
This compound2548.9 ± 2.945.1 ± 3.025.4 ± 2.229.5 ± 2.8
This compound5022.7 ± 2.130.6 ± 2.715.3 ± 1.954.1 ± 3.5
This compound1008.1 ± 1.515.2 ± 2.08.7 ± 1.376.1 ± 4.2

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for determining the cytotoxicity of this compound against a cancer cell line.

  • Materials:

    • Cancer cell line of interest (e.g., HCT116)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete medium.

    • Replace the medium in the wells with the this compound dilutions (including a vehicle control with DMSO).

    • Incubate for the desired time period (e.g., 48 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control.

2. Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

  • Materials:

    • Cancer cell line

    • 6-well plates

    • This compound stock solution

    • PBS

    • 70% ethanol (ice-cold)

    • RNase A solution (100 µg/mL)

    • Propidium Iodide (PI) staining solution (50 µg/mL)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and incubate for 24 hours.

    • Treat cells with various concentrations of this compound for 48 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence.

3. Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of proteins involved in apoptosis.

  • Materials:

    • Cancer cell line

    • 6-well plates

    • This compound stock solution

    • RIPA lysis buffer with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p53, anti-p21, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

    • Chemiluminescence imaging system

  • Procedure:

    • Treat cells with this compound as described for the cell cycle analysis.

    • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.

Visualizations

Terminaline_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Bax Bax This compound->Bax p53 p53 This compound->p53 Bcl2->Bax CytoC Cytochrome c Bax->CytoC Release p53_n p53 p53->p53_n Translocation p21 p21 CycB_CDK1 Cyclin B1/CDK1 p21->CycB_CDK1 G2M_Transition G2/M Transition CycB_CDK1->G2M_Transition Caspases Caspase Cascade CytoC->Caspases p21_gene p21 gene p53_n->p21_gene Transcription p21_gene->p21 Translation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothetical signaling pathway of this compound inducing apoptosis and cell cycle arrest.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_data_analysis Data Analysis cluster_conclusion Conclusion start Seed Cancer Cells treat Treat with this compound (0-100 µM, 48h) start->treat mtt MTT Assay (Cell Viability) treat->mtt flow Flow Cytometry (Cell Cycle Analysis) treat->flow wb Western Blot (Protein Expression) treat->wb mtt_analysis Calculate IC50 mtt->mtt_analysis flow_analysis Quantify Cell Cycle Phases flow->flow_analysis wb_analysis Analyze Protein Levels (Bax, Bcl-2, p53, p21) wb->wb_analysis conclusion Determine this compound's Anti-Cancer Efficacy mtt_analysis->conclusion flow_analysis->conclusion wb_analysis->conclusion

Caption: General experimental workflow for evaluating the anti-cancer effects of this compound.

References

Application Notes and Protocols for Sterile Filtering of Terminaline Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Terminaline" is understood to be a hypothetical compound for the purpose of these application notes. The following protocols are based on established principles for the sterile filtration of aqueous solutions of small molecule compounds in a research and development setting. These guidelines must be adapted and validated for specific applications, especially for GMP manufacturing.[1]

Introduction

Sterile filtration is a critical step in the preparation of parenteral drug products and sterile reagents to ensure they are free from microbial contamination.[2][3] This process physically removes microorganisms from the fluid stream without adversely affecting the product's quality.[3] These application notes provide a comprehensive guide to the principles, techniques, and validation considerations for the sterile filtration of aqueous solutions containing the hypothetical small molecule, this compound.

The primary method for sterile filtration is the use of membrane filters with a pore size rating of 0.22 µm or smaller.[4][5] Such filters are validated to retain a high concentration of the bacterium Brevundimonas diminuta, ensuring a sterile effluent.[5]

Filter Selection for this compound Solutions

The selection of an appropriate filter membrane is crucial for successful sterile filtration and depends on chemical compatibility, protein/solute binding, and the characteristics of the solution.[6] For a typical aqueous solution of a small molecule like this compound, several hydrophilic membrane options are suitable.[7]

2.1 Membrane Material Selection

Commonly used hydrophilic membranes for aqueous solutions include:

  • Polyethersulfone (PES): Known for high flow rates, low protein binding, and good chemical compatibility, making it a primary choice for many pharmaceutical applications.[7][8]

  • Polyvinylidene Fluoride (PVDF): Offers high flow rates, very low protein binding, and broad chemical resistance.[8]

  • Nylon 6,6: A standard for pharmaceutical filtration due to its broad solvent compatibility and low levels of extractables.[8]

2.2 Filter Pore Size

A sterilizing-grade filter is defined by its ability to remove bacteria.[4]

  • 0.22 µm or 0.2 µm: The standard pore size for sterilizing filtration, capable of retaining bacteria.[6][9]

  • 0.1 µm: Recommended for applications requiring the removal of mycoplasma.[4][7]

The following diagram outlines a decision-making process for selecting a suitable filter for this compound solutions.

G start Start: this compound Solution is_aqueous Is the solution aqueous? start->is_aqueous select_hydrophilic Select Hydrophilic Membrane (e.g., PES, PVDF, Nylon) is_aqueous->select_hydrophilic Yes use_hydrophobic Select Hydrophobic Membrane (e.g., PTFE) - Not for aqueous solutions is_aqueous->use_hydrophobic No is_viscous Is solution viscous or has high particle load? use_prefilter Use Prefilter (e.g., Glass Fiber) followed by sterilizing filter is_viscous->use_prefilter Yes sterilizing_grade Select Sterilizing-Grade Pore Size (0.22 µm) is_viscous->sterilizing_grade No select_hydrophilic->is_viscous use_prefilter->sterilizing_grade mycoplasma_removal Is Mycoplasma removal required? sterilizing_grade->mycoplasma_removal select_01um Select 0.1 µm Pore Size mycoplasma_removal->select_01um Yes final_choice Final Filter Selection mycoplasma_removal->final_choice No select_01um->final_choice

Filter selection decision tree for this compound solutions.

Experimental Protocols

3.1 Protocol for Small-Volume Sterile Filtration (1-100 mL) using a Syringe Filter

This protocol is suitable for laboratory-scale preparation of sterile this compound solutions.

Materials:

  • This compound solution

  • Sterile syringe (size appropriate for the volume)

  • Sterile syringe filter (e.g., 0.22 µm PES membrane)

  • Sterile receiving vessel (e.g., vial, tube)

  • 70% Isopropyl alcohol (IPA)

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Preparation: Work within a laminar flow hood to maintain sterility. Disinfect all surfaces and materials entering the hood with 70% IPA.

  • Filter Inspection: Aseptically open the sterile packaging of the syringe filter. Inspect the filter for any damage to the housing or membrane.

  • Syringe Attachment: Draw the this compound solution into the sterile syringe. Aseptically attach the syringe filter to the Luer-lock tip of the syringe.

  • Filtration: Hold the assembly over the sterile receiving vessel and apply steady, gentle pressure to the syringe plunger to push the solution through the filter. Avoid excessive pressure, which could damage the filter membrane.

  • Post-Filtration: Once the entire volume is filtered, remove the syringe and filter. Seal the sterile receiving vessel immediately.

  • Labeling and Storage: Label the vessel with the contents, concentration, date, and "Sterile." Store at the appropriate temperature.

3.2 Protocol for Filter Integrity Testing: The Bubble Point Test

Filter integrity testing is a non-destructive test performed before and after filtration to ensure the filter is free of defects.[3][10] The bubble point test is a common method for assessing the integrity of sterilizing grade filters.[11][12]

Principle: The bubble point is the minimum pressure required to force a liquid out of the largest pores of a wetted filter membrane.[12][13] This pressure is a function of the pore diameter and the surface tension of the wetting fluid.[13]

Materials:

  • Filter to be tested (wetted with an appropriate fluid, e.g., water for hydrophilic membranes)

  • Bubble point test apparatus (pressure source, pressure gauge, tubing)

  • Beaker of water

Procedure:

  • Wetting the Filter: Thoroughly wet the filter membrane with sterile water. Ensure all pores are filled with liquid.[10]

  • Setup: Connect the compressed gas source to the upstream side of the wetted filter. Submerge the tubing from the downstream side of the filter into a beaker of water.[10]

  • Pressurization: Slowly and gradually increase the gas pressure on the upstream side of the filter.[12]

  • Observation: Observe the submerged tubing for the emergence of bubbles. Initially, some bubbles may appear due to gas diffusion through the wetted membrane.

  • Determine Bubble Point: The bubble point is the pressure at which a steady and continuous stream of bubbles emerges from the tubing.[10] This indicates that the liquid has been expelled from the largest pores.

  • Comparison: Compare the observed bubble point pressure to the manufacturer's specified minimum bubble point for that filter. An observed value lower than the specification indicates a failed integrity test.[10]

The following diagram illustrates the general workflow for sterile filtration, including integrity testing.

G start Start: Prepare This compound Solution pre_use_integrity Pre-Use Filter Integrity Test (Bubble Point) start->pre_use_integrity filter_pass1 Filter Pass? pre_use_integrity->filter_pass1 discard1 Discard Filter filter_pass1->discard1 No filtration Perform Sterile Filtration of this compound Solution filter_pass1->filtration Yes post_use_integrity Post-Use Filter Integrity Test (Bubble Point) filtration->post_use_integrity filter_pass2 Filter Pass? post_use_integrity->filter_pass2 discard2 Quarantine/Discard Filtered Product filter_pass2->discard2 No end Store Sterile This compound Product filter_pass2->end Yes

Sterile filtration and integrity testing workflow.

Data Presentation and Expected Outcomes

Proper documentation and data collection are essential for ensuring the consistency and reliability of the sterile filtration process. The following table provides an example of key parameters to record and their expected outcomes for a hypothetical filtration of a 1 L batch of this compound solution.

ParameterSpecification / TargetHypothetical ResultPass/Fail
Filter Details
Membrane Type0.22 µm PES0.22 µm PESN/A
Lot NumberRecord Lot No.L-45678N/A
Pre-Use Integrity Test
Wetting FluidSterile Water for InjectionSterile Water for InjectionN/A
Minimum Bubble Point≥ 50 psi52 psiPass
Filtration Parameters
Initial Volume1000 mL1000 mLN/A
Final Volume≥ 990 mL995 mLN/A
Product Recovery≥ 99%99.5%Pass
Post-Use Integrity Test
Minimum Bubble Point≥ 50 psi51 psiPass
Sterility Test
Post-Filtration SampleNo Microbial GrowthNo Growth DetectedPass

This structured approach to data collection allows for easy comparison across different batches and ensures that the filtration process consistently meets the required quality standards.

References

Troubleshooting & Optimization

Technical Support Center: Improving Terminaline Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to address challenges related to the aqueous solubility of Terminaline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a challenge?

A1: this compound is a steroidal alkaloid with the chemical formula C₂₃H₄₁NO₂.[1] Like most steroidal alkaloids, its molecular structure is largely lipophilic (fat-soluble) due to the steroid backbone, leading to inherently poor solubility in aqueous (water-based) solutions.[2][3] Its alkaloid nature, conferred by a basic nitrogen atom, allows for pH-dependent solubility manipulation, which is a key strategy for formulation.[2][4][5]

Q2: What is the single most important factor to consider for dissolving this compound?

A2: The pH of the solution is the most critical factor. Alkaloids can exist in two forms: the neutral "free base" or a protonated, charged "salt".[2][4]

  • Free Base Form (at neutral to alkaline pH): Poorly water-soluble but soluble in organic solvents.[2][6]

  • Salt Form (at acidic pH): The basic nitrogen atom gets protonated, forming a salt that is significantly more soluble in water.[2][4] Therefore, the first step in any solubilization effort should be to attempt dissolving this compound in a dilute acidic solution.

Q3: I'm observing precipitation when I add my this compound stock solution to a neutral buffer (e.g., PBS pH 7.4). Why is this happening?

A3: This is a common issue known as "crashing out." It occurs when a stock solution of this compound, likely prepared in an organic solvent or a low pH aqueous solution where it is soluble as a salt, is diluted into a higher pH buffer. The pH increase causes the this compound salt to convert back to its poorly soluble free base form, leading to precipitation.

Q4: Besides pH adjustment, what other methods can I use to improve this compound solubility?

A4: Several techniques, often used in combination, can enhance the solubility of lipophilic drugs like this compound:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 400) can increase solubility.[1]

  • Complexation Agents: Cyclodextrins are cyclic oligosaccharides that can encapsulate the lipophilic this compound molecule in their core, while their hydrophilic exterior allows the entire complex to dissolve in water.[7][8]

  • Surfactants: Surfactants form micelles that can entrap lipophilic compounds, increasing their apparent solubility in an aqueous medium.[9]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the solid drug, which can improve the dissolution rate, although it doesn't change the equilibrium solubility.[1][9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
This compound powder does not dissolve in water or buffer. This compound is in its free base form, which has very low aqueous solubility.Attempt to dissolve the compound in a dilute aqueous acid solution (e.g., 0.1 M HCl). Titrate the pH upwards carefully after dissolution.
Precipitation occurs immediately upon adding stock solution to aqueous media. The pH of the final solution is too high, causing the this compound salt to revert to its insoluble free base form.1. Lower the pH of the final aqueous medium before adding the this compound stock.2. Increase the percentage of co-solvent in the final medium.3. Investigate using a cyclodextrin-based formulation.
Solution is cloudy or hazy after dissolution. Micro-precipitation or formation of a colloidal suspension. The compound is not fully solubilized.1. Increase the concentration of the solubilizing agent (co-solvent, surfactant, etc.).2. Use sonication or gentle heating to aid dissolution.3. Filter the solution through a 0.22 µm filter to remove undissolved particles, then verify the concentration of the filtrate.
Solubility is inconsistent between experiments. Variability in pH, temperature, or exact preparation method.Standardize all parameters of the protocol: ensure final pH is consistent, prepare solutions at a controlled temperature, and use a precise, documented mixing procedure.

Solubility Enhancement Data Summary

While specific quantitative data for this compound is not publicly available, the following table summarizes typical concentration ranges for common solubilization excipients used for poorly soluble lipophilic compounds. These are starting points and must be optimized for your specific application.

Method Excipient Example Typical Starting Concentration (% v/v or w/v) Notes
pH Adjustment HCl, Citric AcidAdjust to pH 2-4Check for compound stability at low pH.
Co-solvents Ethanol, DMSO1-20%Be mindful of potential toxicity to cells in biological assays.
PEG 4005-30%A common vehicle for in vivo studies.
Complexation Hydroxypropyl-β-Cyclodextrin (HP-β-CD)2-10% w/vEffective at forming inclusion complexes.[10]
Surfactants Polysorbate 80 (Tween® 80)0.1-2%Use above the Critical Micelle Concentration (CMC).[9]

Experimental Protocols & Visualizations

Protocol 1: pH-Dependent Solubility Assessment

This protocol determines the effect of pH on this compound solubility.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2.0 to 8.0.

  • Add an excess amount of solid this compound powder to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the measured solubility (e.g., in µg/mL) against the buffer pH.

G cluster_prep Preparation cluster_equilibrate Equilibration & Separation cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-8) add_excess Add Excess This compound prep_buffers->add_excess equilibrate Equilibrate (24-48h) add_excess->equilibrate centrifuge Centrifuge equilibrate->centrifuge filter_supernatant Filter Supernatant (0.22 µm) centrifuge->filter_supernatant quantify Quantify Concentration (e.g., HPLC) filter_supernatant->quantify plot Plot Solubility vs. pH quantify->plot

Caption: Workflow for determining pH-dependent solubility of this compound.

Protocol 2: Formulation with Co-solvents

This protocol outlines how to prepare a this compound solution using a co-solvent.

Methodology:

  • Select a biocompatible, water-miscible organic solvent (e.g., DMSO, Ethanol, or PEG 400).

  • Prepare the stock solution by dissolving the this compound powder in the pure co-solvent to create a high-concentration stock (e.g., 10-50 mg/mL). Use sonication or gentle warming if necessary.

  • For the final working solution, calculate the required volumes.

  • Start with the aqueous component (e.g., saline or buffer).

  • While vortexing the aqueous component, slowly add the required volume of the this compound-co-solvent stock solution dropwise. This gradual addition helps prevent precipitation.

  • Visually inspect the final solution for any signs of precipitation or cloudiness.

G start Start dissolve Dissolve this compound in 100% Co-solvent (e.g., DMSO) start->dissolve add_stock Add Stock Solution Dropwise to Aqueous Component dissolve->add_stock vortex Vortex Aqueous Component (e.g., Saline) vortex->add_stock inspect Inspect Final Solution for Clarity add_stock->inspect end_success Solution Ready inspect->end_success Clear end_fail Precipitation: Troubleshoot inspect->end_fail Cloudy

Caption: Workflow for preparing a this compound solution using a co-solvent.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common solubility issues.

G start Problem: This compound Won't Dissolve or Precipitates q_ph Is the aqueous medium acidic (pH < 5)? start->q_ph adjust_ph Adjust to pH 2-4 with dilute acid q_ph->adjust_ph No q_cosolvent Does the formulation contain a co-solvent? q_ph->q_cosolvent Yes adjust_ph->q_ph add_cosolvent Add a co-solvent (e.g., 10% PEG 400) q_cosolvent->add_cosolvent No q_complex Have you tried a complexation agent? q_cosolvent->q_complex Yes add_cosolvent->q_cosolvent add_complex Incorporate HP-β-CD (e.g., 5% w/v) q_complex->add_complex No consult Consult Formulation Specialist q_complex->consult Yes add_complex->q_complex

Caption: Troubleshooting flowchart for this compound solubility issues.

References

Technical Support Center: Managing the Stability of Photosensitive and Thermally Labile Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Terminaline" does not correspond to a known chemical entity in publicly available scientific literature. The following guide is based on a hypothetical small molecule drug, "this compound," which is assumed to be sensitive to light and temperature. The principles and protocols described are broadly applicable to the handling and experimentation of similar labile compounds in a research and drug development setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of "this compound"?

"this compound" is susceptible to degradation from exposure to light (photodegradation) and elevated temperatures (thermal degradation). The chemical structure of the molecule, the solvent system, pH, and the presence of oxidizing agents can also significantly influence its stability.

Q2: How should I store "this compound" to ensure its stability?

To minimize degradation, "this compound" should be stored in a dark, temperature-controlled environment. For long-term storage, it is recommended to keep solid "this compound" at -20°C or -80°C in a container that protects it from light, such as an amber vial. For short-term storage of solutions, refrigeration at 2-8°C in a light-protecting container is advisable.

Q3: My experimental results with "this compound" are inconsistent. Could this be due to degradation?

Inconsistent results are a common indicator of compound instability. Degradation of "this compound" can lead to a decrease in its effective concentration, resulting in variable experimental outcomes. It is crucial to handle the compound with care throughout the experimental workflow to ensure its integrity.

Q4: Can I work with "this compound" on an open lab bench?

Given its photosensitivity, it is highly recommended to work with "this compound" in a controlled lighting environment. This can be achieved by working in a dark room with a safelight, or by using amber or foil-wrapped labware to protect the compound from light exposure.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no biological activity in assays Degradation of "this compound" due to improper handling or storage.1. Prepare fresh solutions of "this compound" for each experiment. 2. Minimize exposure to light and heat during the experiment. 3. Verify the concentration and purity of the "this compound" stock solution.
High variability between experimental replicates Inconsistent degradation of "this compound" across different samples.1. Ensure uniform handling of all samples. 2. Use a consistent and controlled experimental workflow. 3. Prepare a master mix of "this compound" solution to add to all replicates simultaneously.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) "this compound" has degraded into byproducts.1. Analyze a fresh sample of "this compound" as a reference. 2. Review the experimental protocol to identify potential sources of degradation. 3. Perform a forced degradation study to identify and characterize the degradation products.

Experimental Workflow and Signaling Pathway

experimental_workflow cluster_storage Storage cluster_preparation Solution Preparation cluster_experiment Experimentation cluster_analysis Analysis storage Store at -20°C to -80°C (Solid, Light-Protected) preparation Prepare Solution in Dark/Safelight (Use Amber Vials) storage->preparation Freshly Prepare experiment Conduct Experiment (Minimize Light/Heat Exposure) preparation->experiment Immediate Use analysis Analyze Samples Promptly (Store at 2-8°C if needed) experiment->analysis Post-Experiment

Caption: Experimental workflow for handling "this compound".

signaling_pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds DownstreamEffector Downstream Effector Receptor->DownstreamEffector Activates BiologicalResponse Biological Response DownstreamEffector->BiologicalResponse Leads to

Caption: Hypothetical signaling pathway of "this compound".

Experimental Protocols

Protocol 1: Preparation of "this compound" Stock Solution

  • Allow the solid "this compound" to equilibrate to room temperature in a desiccator to prevent condensation.

  • In a dark room or under a safelight, weigh the desired amount of "this compound" using a calibrated analytical balance.

  • Dissolve the "this compound" in a suitable solvent (e.g., DMSO, Ethanol) to the desired stock concentration in an amber vial.

  • Vortex briefly until the "this compound" is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Quantification of "this compound" by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system with a UV detector.

  • Mobile Phase: A suitable mixture of solvents, such as acetonitrile and water with a modifier like formic acid or trifluoroacetic acid, to achieve optimal separation.

  • Column: A C18 reverse-phase column is commonly used for small molecule analysis.

  • Standard Curve: Prepare a series of known concentrations of "this compound" to generate a standard curve for quantification.

  • Sample Analysis: Inject the experimental samples and the standards onto the HPLC system.

  • Data Analysis: Determine the concentration of "this compound" in the samples by comparing their peak areas to the standard curve.

Protocol 3: Forced Degradation Study

  • Purpose: To identify the degradation products and pathways of "this compound" under various stress conditions.

  • Stress Conditions:

    • Acidic/Basic Hydrolysis: Incubate "this compound" solutions in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.

    • Oxidative Degradation: Treat "this compound" with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose "this compound" solutions to elevated temperatures (e.g., 60°C).

    • Photodegradation: Expose "this compound" solutions to a light source (e.g., UV lamp).

  • Analysis: Analyze the stressed samples at different time points using a stability-indicating method, such as HPLC or LC-MS, to identify and quantify the degradation products.

Technical Support Center: Terminaline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of "Terminaline," a representative multi-step synthesis product for research and development.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low or no yield of the desired product is a frequent challenge in multi-step synthesis. The underlying causes can range from suboptimal reaction conditions to impure starting materials.

Possible Causes and Solutions:

CauseRecommended Action
Incorrect Reaction Conditions Verify temperature, pressure, and reaction time against the established protocol. Consider performing small-scale experiments to re-optimize these parameters.
Poor Quality Starting Materials/Reagents Ensure the purity and integrity of all starting materials and reagents. Use freshly opened solvents and verify the activity of catalysts.
Presence of Impurities Impurities in the starting materials or solvents can inhibit the reaction.[1][2] Purify starting materials if necessary.
Incomplete Reaction Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time or adding more of the limiting reagent.
Product Degradation The desired product may be unstable under the reaction or work-up conditions.[3] Consider modifying the work-up procedure to minimize exposure to harsh conditions (e.g., strong acids/bases, high temperatures).
Mechanical Losses Product can be lost during transfers, extractions, and purification steps.[3][4] Ensure careful handling and quantitative transfers between vessels.
Problem 2: High Levels of Impurities in the Crude Product

The presence of significant impurities complicates purification and can impact the quality of the final product.[5][6] Understanding the source of these impurities is the first step in mitigating them.

Common Impurities and Mitigation Strategies:

Impurity TypePotential SourceMitigation Strategy
Unreacted Starting Materials Incomplete reaction.Drive the reaction to completion by optimizing conditions or using a slight excess of one reagent.
By-products from Side Reactions Suboptimal reaction conditions (temperature, stoichiometry).Re-optimize reaction conditions to favor the desired reaction pathway.
Degradation Products Product instability during reaction or work-up.[2]Modify reaction or work-up conditions to be milder. Consider the use of protective groups for sensitive functionalities.
Reagent-Related Impurities Excess reagents or impurities within the reagents themselves.[1][2]Use high-purity reagents and quench any excess unreacted reagents during the work-up.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion. What should I do?

A1: First, confirm that all reagents were added in the correct stoichiometry and that the reaction conditions (temperature, stirring) are optimal. Monitor the reaction by an appropriate method (TLC, LC-MS, GC-MS) to confirm that it has indeed stalled.[7] If so, you could try extending the reaction time or carefully adding a small additional amount of the limiting reagent. It is also worth verifying the purity and reactivity of your reagents, as degradation of a key reagent can prevent a reaction from completing.

Q2: I am observing an unexpected spot on my TLC analysis. How can I identify it?

A2: An unexpected spot could be a by-product, a degradation product, or an impurity from one of your starting materials. To identify it, you can attempt to isolate the impurity by preparative chromatography (e.g., flash column chromatography or preparative HPLC) and then characterize its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][7]

Q3: My product is difficult to purify. What are my options?

A3: If standard flash chromatography is not effective, consider alternative purification techniques. These may include recrystallization, preparative HPLC, or derivatization of the product to facilitate separation, followed by removal of the derivatizing group. Optimizing the crude product's purity by adjusting reaction and work-up conditions can also significantly simplify the final purification.

Q4: How can I improve the yield of my multi-step synthesis?

A4: Improving the overall yield of a multi-step synthesis requires optimizing each individual step.[3] For each reaction, ensure you are using high-quality reagents, optimal reaction conditions, and an efficient work-up procedure that minimizes product loss.[3][4] A well-planned synthesis route that avoids sensitive intermediates and unnecessary steps is also crucial.

Experimental Protocols

General Protocol for a Hypothetical Coupling Reaction (Step 3 of this compound Synthesis)

This protocol describes a typical palladium-catalyzed cross-coupling reaction, a common transformation in pharmaceutical synthesis.

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Starting Material A (1.0 eq), Coupling Partner B (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a suitable ligand (if required).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed solvent (e.g., toluene, THF) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary

The following table illustrates the impact of reaction conditions on the yield and purity of a hypothetical intermediate in the this compound synthesis.

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1Toluene80126590
2Toluene10087892
3Dioxane10088595
4THF65245588

Purity determined by HPLC analysis of the crude reaction mixture.

Visualizations

Terminaline_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification & Isolation cluster_final Final Product SM1 Starting Material 1 Step1 Step 1: Coupling SM1->Step1 SM2 Starting Material 2 SM2->Step1 Step2 Step 2: Cyclization Step1->Step2 Step3 Step 3: Functional Group Interconversion Step2->Step3 Purification Purification (e.g., Chromatography) Step3->Purification Isolation Isolation & Characterization Purification->Isolation This compound This compound Isolation->this compound

Caption: A generalized workflow for the multi-step synthesis of this compound.

Purification_Workflow Crude Crude Product from Work-up Choice Choice of Purification Method Crude->Choice Column Flash Column Chromatography Choice->Column  Complex Mixture Recrystal Recrystallization Choice->Recrystal  Crystalline Solid Prep_HPLC Preparative HPLC Choice->Prep_HPLC  Difficult Separation Fractions Collect & Analyze Fractions (TLC/LC-MS) Column->Fractions Final Pure 'this compound' Recrystal->Final Prep_HPLC->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Evaporate->Final

Caption: Decision workflow for the purification of a synthesized compound.

Troubleshooting_Tree Start Low Yield or Reaction Failure Check_Reagents Check Purity & Stoichiometry of Reagents Start->Check_Reagents Reagent_OK Reagents OK Check_Reagents->Reagent_OK  Yes Reagent_Bad Purify/Replace Reagents Check_Reagents->Reagent_Bad  No Check_Conditions Verify Reaction Conditions (Temp, Time, etc.) Reagent_OK->Check_Conditions Conditions_OK Conditions OK Check_Conditions->Conditions_OK  Yes Conditions_Bad Re-optimize Conditions Check_Conditions->Conditions_Bad  No Check_Workup Analyze Work-up & Purification for Losses Conditions_OK->Check_Workup Workup_OK Minimal Losses Check_Workup->Workup_OK  Yes Workup_Bad Modify Work-up/Purification Protocol Check_Workup->Workup_Bad  No Consult Consult Senior Chemist Workup_OK->Consult

Caption: A decision tree for troubleshooting low-yield reactions.

References

Optimizing Terminaline Concentration for Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Terminaline for various in vitro assays. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data summaries to ensure the successful and reproducible use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell-based assay?

A1: For initial experiments, we recommend a broad concentration range to determine the potency of this compound in your specific cell line or assay system. A common starting point is a serial dilution from 100 µM down to 1 nM. This wide range helps in identifying the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) and establishing a narrower, more focused concentration range for subsequent experiments.

Q2: How does the solubility of this compound affect my experiments?

A2: this compound is soluble in DMSO for stock solutions. When preparing working concentrations in aqueous media, ensure the final DMSO concentration does not exceed a level that affects cell viability or assay performance (typically ≤ 0.5%). If you observe precipitation of this compound at higher concentrations, consider using a solubilizing agent or adjusting the vehicle. It's crucial to visually inspect your assay plates for any signs of precipitation.[1]

Q3: How can I be sure that the observed effects are specific to this compound and not artifacts?

A3: Assay interference is a known issue, particularly with natural product-derived compounds.[1][2][3] To mitigate this, it is essential to run appropriate controls. These should include vehicle-only controls (e.g., cells treated with the same concentration of DMSO as the highest this compound concentration) and untreated controls. Additionally, consider using orthogonal assays to confirm the biological activity. For instance, if this compound appears to inhibit cell proliferation in a metabolic assay (e.g., MTT), validate this finding with a direct cell counting method or a viability assay that relies on a different detection principle.

Q4: What is the known mechanism of action for this compound?

A4: this compound is an inhibitor of the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It acts by preventing the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of target inflammatory genes.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, edge effects in the microplate, or improper mixing of this compound dilutions.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile media/PBS to minimize evaporation.[4] Ensure thorough mixing of this compound dilutions before adding to the wells.
No dose-response curve observed This compound concentration range is too high or too low. The incubation time is not optimal. The chosen assay is not sensitive to the effects of this compound.Test a broader range of this compound concentrations (e.g., from 1 pM to 100 µM). Perform a time-course experiment to determine the optimal incubation period.[5] Confirm that the assay readout is appropriate for the expected biological effect.
Sudden drop in signal at high this compound concentrations Compound precipitation, cytotoxicity, or off-target effects.Visually inspect the wells for any signs of precipitation. Run a cytotoxicity assay in parallel to determine the toxic concentration range of this compound.[6] If cytotoxicity is observed, use concentrations below the toxic threshold for your primary assay.
Inconsistent results between experiments Variation in cell passage number, reagent quality, or incubation conditions.Use cells within a consistent and optimal passage number range.[7] Ensure all reagents are properly stored and within their expiration dates.[6] Standardize all incubation times, temperatures, and CO2 levels.[4]

Key Experimental Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HeLa (Cervical Cancer)MTT Proliferation Assay485.2
A549 (Lung Cancer)CellTiter-Glo® Viability Assay488.9
MCF-7 (Breast Cancer)SRB Proliferation Assay722.5
Jurkat (T-cell Leukemia)Annexin V/PI Apoptosis Assay2412.1

Experimental Protocols & Workflows

Protocol 1: Determining the IC50 of this compound using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock of this compound dilutions in complete growth medium. A typical 8-point dilution series could be 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, and 0 µM (vehicle control).

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the corresponding wells. This will result in a final 1X concentration.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Diagram 1: Experimental Workflow for this compound IC50 Determination

G cluster_workflow This compound IC50 Determination Workflow A 1. Seed Cells in 96-well plate C 3. Treat Cells with This compound Dilutions A->C B 2. Prepare Serial Dilutions of this compound B->C D 4. Incubate for 48-72 hours C->D E 5. Perform Cell Viability Assay (e.g., MTT) D->E F 6. Measure Signal (e.g., Absorbance) E->F G 7. Analyze Data and Calculate IC50 F->G

Caption: Workflow for determining the IC50 of this compound.

Signaling Pathway

Diagram 2: this compound's Mechanism of Action on the NF-κB Pathway

G cluster_pathway This compound's Effect on NF-κB Signaling cluster_cytoplasm cluster_nucleus cytoplasm Cytoplasm nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB phosphorylates p_IkBa p-IκBα IKK->p_IkBa Ub_p_IkBa Ub-p-IκBα p_IkBa->Ub_p_IkBa ubiquitination Proteasome Proteasome Ub_p_IkBa->Proteasome degradation NFkB NF-κB (Active) Proteasome->NFkB NFkB_nuc NF-κB (in Nucleus) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA Transcription Transcription of Inflammatory Genes DNA->Transcription

Caption: this compound inhibits NF-κB signaling.

References

troubleshooting Terminaline experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Terminaline Technical Support Center

Welcome to the technical support center for this compound, a novel small molecule inhibitor of the MEK1/2 kinases. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experimental variability and provide clear guidance on the use of this compound in your research.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Question: Why am I observing significant variability in my IC50 values for this compound across replicate experiments?

Answer:

Variability in IC50 values is a common issue in cell-based assays and can stem from several sources.[1][2][3] Consistent cell handling and assay conditions are critical for reproducible results.[3]

Possible Causes and Solutions:

  • Cell Passage Number: Cells can phenotypically "drift" over multiple passages, altering their response to drug treatment.[3]

    • Recommendation: Use cells within a consistent and low passage number range for all experiments. Create a large frozen stock of cells to thaw and use for a limited number of passages.[3]

  • Inconsistent Cell Seeding Density: The density of cells at the start of an experiment can impact their growth rate and drug sensitivity.[3]

    • Recommendation: Ensure a uniform single-cell suspension before plating and use a consistent seeding density for all wells and experiments.

  • Variability in Drug Preparation: Serial dilutions of this compound, if not prepared fresh or stored correctly, can lead to inconsistent concentrations.

    • Recommendation: Prepare fresh serial dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Assay Incubation Time: The duration of drug exposure can significantly affect the calculated IC50 value.

    • Recommendation: Standardize the incubation time with this compound across all experiments.

Below is a troubleshooting workflow to help identify the source of variability:

G Start High IC50 Variability Check_Passage Is Cell Passage Number Consistent? Start->Check_Passage Standardize_Passage Standardize Passage Number (e.g., passages 5-15) Check_Passage->Standardize_Passage No Check_Seeding Is Cell Seeding Density Uniform? Check_Passage->Check_Seeding Yes Standardize_Passage->Check_Seeding Optimize_Seeding Optimize and Standardize Seeding Protocol Check_Seeding->Optimize_Seeding No Check_Drug_Prep Are Drug Dilutions Freshly Prepared? Check_Seeding->Check_Drug_Prep Yes Optimize_Seeding->Check_Drug_Prep Standardize_Drug_Prep Prepare Fresh Dilutions for Each Experiment Check_Drug_Prep->Standardize_Drug_Prep No Check_Incubation Is Incubation Time Consistent? Check_Drug_Prep->Check_Incubation Yes Standardize_Drug_Prep->Check_Incubation Standardize_Incubation Standardize Incubation Time Check_Incubation->Standardize_Incubation No End Reduced Variability Check_Incubation->End Yes Standardize_Incubation->End

Caption: Troubleshooting workflow for inconsistent IC50 values.

Question: I am not seeing a consistent decrease in phosphorylated ERK (p-ERK) levels after this compound treatment in my Western blots. What could be the cause?

Answer:

Inconsistent inhibition of downstream targets like p-ERK can be due to several factors related to both the experimental conditions and the Western blotting technique itself.[4][5]

Possible Causes and Solutions:

  • Suboptimal Treatment Conditions: The concentration of this compound or the treatment duration may be insufficient to achieve maximal inhibition.

    • Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for robust p-ERK inhibition in your specific cell line.

  • Poor Sample Preparation: Inefficient cell lysis or protein degradation can lead to variable results.[6]

    • Recommendation: Use a lysis buffer containing phosphatase and protease inhibitors. Ensure complete cell lysis and quantify protein concentration accurately before loading.

  • Western Blotting Technique: Issues with protein transfer, antibody concentrations, or blocking can all contribute to inconsistent results.[4][5][6]

    • Recommendation: Optimize your Western blot protocol, including titrating primary and secondary antibody concentrations and using an appropriate blocking buffer.[4][5] Ensure uniform protein transfer by checking the membrane with Ponceau S stain.

  • Cell Line Specific Effects: The sensitivity of the Ras-Raf-MEK-ERK pathway to this compound can vary between different cell lines.

    • Recommendation: Confirm the activation state of the pathway in your cell line of choice before conducting inhibition studies.

The following diagram illustrates the signaling pathway targeted by this compound:

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation This compound This compound This compound->MEK

Caption: this compound inhibits the Ras-Raf-MEK-ERK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1 and ERK2, leading to the downregulation of downstream signaling pathways that control cell proliferation, survival, and differentiation.

Q2: How should I prepare and store this compound? A2: For in vitro experiments, we recommend preparing a 10 mM stock solution in dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. For cell-based assays, further dilute the stock solution in cell culture medium to the desired final concentration immediately before use.

Q3: Can I use this compound in animal models? A3: Yes, this compound has been formulated for in vivo studies. Please refer to the specific product datasheet for recommended vehicles and dosing guidelines. It is crucial to perform preliminary tolerability studies in your specific animal model.

Q4: Are there known resistance mechanisms to this compound? A4: As with other MEK inhibitors, potential resistance mechanisms include mutations in MEK1/2 that prevent drug binding, or activation of bypass signaling pathways that can reactivate ERK signaling or activate parallel survival pathways.

Experimental Protocols & Data

Cell Viability (MTT) Assay Protocol

This protocol is for determining the IC50 of this compound in a 96-well plate format.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare a 2X serial dilution of this compound in complete culture medium. Remove the old medium from the plate and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Comparative IC50 Data for this compound

The following table summarizes the mean IC50 values of this compound across different cancer cell lines after a 72-hour treatment period.

Cell LineCancer TypeMean IC50 (nM)Standard Deviation
A375Melanoma8.5± 1.2
HT-29Colon Cancer15.2± 2.5
HCT116Colon Cancer12.8± 1.9
MCF-7Breast Cancer> 1000N/A

Data are representative of at least three independent experiments.

General Experimental Workflow

The diagram below outlines a general workflow for evaluating the efficacy of this compound.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Cell Line Selection & Culture Dose_Response Dose-Response Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Dose_Response IC50_Calc IC50 Determination Dose_Response->IC50_Calc Mechanism_Study Mechanism of Action Study (e.g., Western Blot for p-ERK) IC50_Calc->Mechanism_Study Final_Analysis Data Analysis & Conclusion IC50_Calc->Final_Analysis Conclude in vitro studies Animal_Model Animal Model Selection (e.g., Xenograft) Mechanism_Study->Animal_Model Proceed if promising Tolerability Tolerability & PK/PD Studies Animal_Model->Tolerability Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Tolerability->Efficacy_Study Efficacy_Study->Final_Analysis

Caption: General experimental workflow for this compound evaluation.

References

how to reduce Terminaline off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Terminaline

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions to help you design and interpret your experiments effectively.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter while using this compound.

Q: How can I reduce the off-target effects of this compound?

A: Reducing off-target effects is crucial for accurately interpreting experimental outcomes. Here are several strategies you can employ, from optimizing your experimental setup to using complementary validation techniques.

1. Optimize this compound Concentration

The most direct way to minimize off-target effects is to use the lowest concentration of this compound that still elicits the desired on-target effect. Off-target interactions typically have lower binding affinities and therefore require higher concentrations of the compound to occur.

  • Recommendation: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and endpoint. Work within a narrow window around this IC50 value.

2. Perform a Kinase Selectivity Profile

Understanding the selectivity of this compound is key. The table below summarizes the inhibitory activity of this compound against its primary target (EGFR L858R) and several common off-target kinases.

Table 1: Kinase Selectivity Profile of this compound

Kinase Target IC50 (nM) Description
EGFR (L858R) 5 Primary On-Target
SRC 150 Off-Target
VEGFR2 220 Off-Target
ABL1 450 Off-Target

| FYN | 800 | Off-Target |

Data is representative and may vary based on assay conditions.

3. Use Orthogonal Approaches for Target Validation

Confirm that the observed phenotype is a direct result of inhibiting the primary target.

  • Genetic Knockdown: Use siRNA or shRNA to specifically knock down the expression of the primary target protein (e.g., EGFR). If the resulting phenotype matches that of this compound treatment, it provides strong evidence for on-target activity.

  • Rescue Experiments: If possible, introduce a mutated version of the target protein that is resistant to this compound. If this rescues the phenotype, it confirms the effect is on-target.

4. Monitor Both On-Target and Off-Target Pathways

Simultaneously measure the activity of both your intended pathway and known off-target pathways.

  • Western Blotting: Use phospho-specific antibodies to probe for the phosphorylation status of downstream effectors of both the on-target (e.g., Phospho-ERK for the EGFR pathway) and off-targets (e.g., Phospho-STAT3 for a potential off-target pathway). This can help you correlate the observed effects with specific pathway inhibition at different concentrations.

Experimental Protocols

Protocol 1: Determining the Optimal Dose-Response Curve for this compound

This protocol outlines how to determine the IC50 of this compound in your cell model.

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Serial Dilution: Prepare a series of this compound concentrations. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM). Include a DMSO-only control.

  • Treatment: Remove the media from the cells and add the media containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 72 hours for a proliferation assay).

  • Endpoint Measurement: Use a cell viability reagent (e.g., CellTiter-Glo® or MTT) to measure the cellular response.

  • Data Analysis: Normalize the data to the DMSO control. Plot the normalized response against the log of the this compound concentration and fit a four-parameter logistic curve to calculate the IC50 value.

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of action for this compound?

A: this compound is a potent and selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) harboring the L858R activating mutation. By blocking the kinase activity of EGFR, it inhibits downstream signaling pathways, such as the MAPK/ERK pathway, leading to reduced cell proliferation.

Q: What are the known off-targets for this compound?

A: While highly selective for EGFR L858R, at higher concentrations, this compound can inhibit other kinases, including members of the SRC family (like SRC and FYN) and VEGFR2. Inhibition of these kinases can lead to unintended cellular effects. Refer to Table 1 for a summary of its selectivity profile.

Q: How can I be sure my observed phenotype isn't from an off-target effect?

A: This is a critical experimental question. The best approach is multi-faceted. First, operate at the lowest effective concentration. Second, use a genetic approach like siRNA against your primary target to see if it phenocopies the drug's effect. The workflow below illustrates a logical process for validating your observations.

start Observe Phenotype with This compound Treatment dose_response Perform Dose-Response. Does phenotype correlate with On-Target IC50? start->dose_response siRNA Use siRNA/shRNA to knock down primary target. Does it phenocopy? dose_response->siRNA Yes re_evaluate Re-evaluate hypothesis. Consider off-target effects. dose_response->re_evaluate No rescue Perform Rescue Experiment with resistant mutant siRNA->rescue Yes off_target High Confidence: Phenotype is Off-Target siRNA->off_target No on_target High Confidence: Phenotype is On-Target rescue->on_target Yes (Phenotype Rescued) rescue->off_target No (Phenotype Persists)

Caption: Troubleshooting logic for validating on-target vs. off-target effects.

Q: What signaling pathways are involved?

A: this compound primarily inhibits the EGFR signaling cascade. However, off-target inhibition of SRC can affect other pathways. The diagram below illustrates this relationship.

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway EGFR EGFR (L858R) RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation SRC SRC STAT3 STAT3 SRC->STAT3 Unintended Unintended Effects (e.g., Cytotoxicity) STAT3->Unintended This compound This compound This compound->EGFR Inhibits (High Affinity) This compound->SRC Inhibits (Low Affinity)

Caption: On-target (EGFR) and off-target (SRC) pathways affected by this compound.

Q: What does a typical experimental workflow for checking off-target effects look like?

A: A systematic workflow ensures that you correctly attribute your findings. This involves a tiered approach from initial screening to definitive validation.

step1 1. Dose-Response Assay (Determine IC50) step2 2. Western Blot Analysis (On- vs. Off-Target Pathways) step1->step2 step3 3. Phenotypic Assays (e.g., Proliferation, Migration) step2->step3 step4 4. Orthogonal Validation (siRNA Knockdown) step3->step4 conclusion Conclusion on On-Target Efficacy step4->conclusion

Caption: Experimental workflow for characterizing this compound's effects.

Technical Support Center: Stabilizing Compound T (e.g., Terminaline) for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Terminaline" could not be identified as a known chemical entity in scientific literature. The following guide provides general protocols and best practices for the stabilization and long-term storage of a hypothetical novel small molecule compound, referred to herein as "Compound T." Researchers should adapt these guidelines based on the empirically determined physicochemical properties of their specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of research compounds like Compound T during storage?

The most common factors that influence the chemical stability of a compound are exposure to heat, moisture (hydrolysis), light (photodegradation), oxygen (oxidation), and pH shifts.[1][2] The intrinsic properties of the compound, such as the presence of susceptible functional groups (e.g., esters, lactams, phenols), will determine its vulnerability to these factors.[3]

Q2: My Compound T is a newly synthesized solid. What are the ideal initial storage conditions?

For a novel compound with unknown stability, it is recommended to start with the most protective conditions to minimize potential degradation. Store the solid material in a tightly sealed, opaque container (e.g., amber glass vial) with a desiccant, at or below -20°C, and under an inert atmosphere (e.g., argon or nitrogen). These conditions mitigate degradation from light, moisture, and oxygen.

Q3: How should I store Compound T once it is dissolved in a solvent like DMSO?

Stock solutions are often less stable than the solid compound. It is crucial to use anhydrous, high-purity solvents. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Store these aliquots in tightly sealed vials at -80°C for long-term storage.

Q4: For how long can I expect my compound to be stable under these recommended conditions?

The shelf-life of a compound is highly variable.[4] For a novel substance, stability must be determined empirically. A long-term stability study should be initiated, where the purity and concentration of the compound are analytically tested at specific time points (e.g., 1, 3, 6, 12 months).

Troubleshooting Guide

Q1: I observed a color change in my solid sample of Compound T. What does this indicate?

A change in color is a common indicator of chemical degradation or impurity formation. Do not use the sample. It is recommended to perform an analytical purity check (e.g., via HPLC-UV or LC-MS) to identify potential degradation products and compare it against a reference standard or the initial analysis data.

Q2: My stock solution in DMSO appears cloudy or has visible precipitates after thawing. What should I do?

This could indicate several issues: the compound may have poor solubility at lower temperatures, it may have degraded into a less soluble product, or the solution may have absorbed water, reducing solubility. Gently warm the solution and vortex to attempt redissolution. If precipitation persists, the compound's concentration may be compromised. It is safest to perform an analytical check for purity and concentration or discard the stock and prepare a fresh one.

Q3: My experimental results are inconsistent. Could this be related to compound stability?

Yes, inconsistent experimental outcomes are a frequent consequence of using a degraded compound. If a compound degrades, its effective concentration decreases, and the newly formed degradation products could have unintended biological or chemical activities, leading to unreliable or misleading results. It is critical to re-qualify the purity and integrity of your compound stock if you suspect stability issues.

Data Presentation: Recommended Storage Conditions

This table summarizes general starting recommendations for storing a novel compound. Optimal conditions must be confirmed through stability studies.

Form Temperature Atmosphere Light Condition Container Typical Duration
Solid Powder -20°C to -80°CInert Gas (Ar/N₂)Protected (Amber Vial)Tightly Sealed1-5+ Years (Variable)
Solution in DMSO/DMF -80°CStandard AirProtected (Amber Vial)Tightly Sealed Aliquots1-6 Months
Solution in Aqueous Buffer -80°CStandard AirProtected (Amber Vial)Tightly Sealed AliquotsDays to Weeks
Forced Degradation Study Varied (e.g., 40°C)Air / O₂Exposed / ProtectedAs per protocolHours to Days

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of Compound T Solid
  • Objective: To determine the shelf-life of solid Compound T under recommended storage conditions.

  • Materials:

    • High-purity (>98%) solid Compound T.

    • Amber glass vials with screw caps and PTFE septa.

    • Desiccant packs.

    • Inert gas source (Argon or Nitrogen).

    • Calibrated stability chambers or freezers set to desired conditions (e.g., -20°C, 4°C, 25°C/60% RH).

    • HPLC-UV or LC-MS system.

  • Methodology:

    • Perform an initial (T=0) analysis of the compound to establish a baseline purity profile and certificate of analysis.

    • Weigh and dispense 5-10 mg of Compound T into multiple amber glass vials for each storage condition and time point.

    • Purge the headspace of each vial with inert gas, seal tightly, and place in the appropriate stability chamber along with a desiccant.

    • At designated time points (e.g., 1, 3, 6, 9, 12, 24 months), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a solution of known concentration and analyze it using the same validated HPLC/LC-MS method from the T=0 analysis.

    • Compare the purity profile and presence of any new peaks (degradants) to the T=0 data. The compound is considered stable if purity remains within an acceptable range (e.g., >95%) and no significant degradants are formed.

Visualizations

Experimental Workflow

G cluster_setup Phase 1: Study Setup cluster_testing Phase 2: Timepoint Testing cluster_eval Phase 3: Evaluation start Receive & Characterize High-Purity Compound T t0 Perform Initial Analysis (T=0) (HPLC, LC-MS, Appearance) start->t0 aliquot Aliquot Samples for Each Condition & Timepoint t0->aliquot store Place in Stability Chambers (-20°C, 4°C, 25°C) aliquot->store pull Pull Sample at Timepoint 'n' store->pull analyze Analyze Sample (HPLC, LC-MS, Appearance) pull->analyze compare Compare T=n Data to T=0 Data analyze->compare decision Purity & Degradants Within Specification? compare->decision pass Sample is Stable Continue Study decision->pass Yes fail Stability Failure Determine Shelf-Life & Stop decision->fail No G start Inconsistent Experimental Results or Suspected Degradation check_physical Observe Physical Properties (Color, Solubility) start->check_physical no_change No Visible Change check_physical->no_change No Change change Color Change or Precipitation Noted check_physical->change Change retest Re-test Sample Purity (e.g., HPLC, LC-MS) no_change->retest change->retest check_purity Purity Matches Reference Standard? retest->check_purity ok Compound is Stable Troubleshoot Experiment check_purity->ok Yes degraded Compound Degraded Discard Stock & Prepare Fresh check_purity->degraded No

References

Technical Support Center: Overcoming Terminaline Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide is a hypothetical resource developed to address common challenges in cancer drug resistance research. "Terminaline" is a fictional agent used here for illustrative purposes. The mechanisms and strategies described are based on established principles of oncology and cellular biology.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line has developed resistance to this compound. What are the common mechanisms of resistance?

A1: Acquired resistance to anti-cancer agents like this compound is a multifaceted issue. The primary mechanisms can be broadly categorized as follows:

  • Increased Drug Efflux: Cancer cells can overexpress transporter proteins, such as P-glycoprotein (P-gp/ABCB1), which act as pumps to actively remove this compound from the cell, reducing its intracellular concentration and efficacy.[1][2]

  • Alteration of the Drug Target: Mutations in the gene encoding the protein targeted by this compound can alter its structure, preventing the drug from binding effectively.[3]

  • Activation of Alternative Signaling Pathways: Cancer cells can bypass the inhibitory effects of this compound by activating other signaling pathways that promote cell survival and proliferation.[4][5][6]

  • Enhanced DNA Repair: If this compound induces DNA damage, resistant cells may upregulate their DNA repair mechanisms to counteract the drug's effects.[7]

  • Inhibition of Apoptosis: Cancer cells can develop mechanisms to evade programmed cell death (apoptosis), which is a common endpoint for many anti-cancer therapies.

Q2: How can I confirm that my cell line is resistant to this compound?

A2: Resistance is typically confirmed by determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[8][9] This is commonly measured using a cell viability assay, such as the MTT or MTS assay.

Q3: What are the general strategies to overcome this compound resistance?

A3: Several strategies can be employed to overcome resistance to this compound in vitro:

  • Combination Therapy: Using this compound in combination with other agents can be highly effective. This can involve:

    • Efflux Pump Inhibitors: Compounds that block the function of drug efflux pumps, thereby increasing the intracellular concentration of this compound.

    • Inhibitors of Alternative Signaling Pathways: Targeting the compensatory pathways that resistant cells rely on for survival.[10][11]

    • Other Chemotherapeutic Agents: Using a second cytotoxic drug with a different mechanism of action can create a synergistic effect.[12]

  • Targeted Therapy: If a specific mutation in the drug target is identified, a second-generation inhibitor designed to bind to the mutated target may be effective.

  • Epigenetic Modulators: Drugs that alter the epigenetic landscape of cancer cells can sometimes re-sensitize them to the primary therapy.

Troubleshooting Guides

Issue 1: Unexpectedly High IC50 Value for this compound in Parental Cell Line
Possible Cause Troubleshooting Step
Cell Line Misidentification or Contamination Verify the identity of your cell line using short tandem repeat (STR) profiling. Check for mycoplasma contamination.
Incorrect Drug Concentration Confirm the stock concentration of this compound and ensure accurate serial dilutions.
Assay-Related Issues Optimize cell seeding density and incubation times for your specific cell line in the viability assay. Ensure the viability assay is performing correctly with appropriate positive and negative controls.
Inherent Resistance Some cell lines may have intrinsic resistance to certain drugs. Review the literature for the expected sensitivity of your cell line to this compound or similar compounds.
Issue 2: Failure to Re-sensitize Resistant Cells with an Efflux Pump Inhibitor
Possible Cause Troubleshooting Step
Resistance Mechanism is Not Efflux-Mediated Investigate other potential resistance mechanisms. Perform a Western blot to check for the overexpression of efflux pump proteins like ABCB1.[1][2] If expression is low, efflux is unlikely to be the primary resistance mechanism.
Ineffective Efflux Pump Inhibitor Confirm the activity and optimal concentration of the efflux pump inhibitor. Use a positive control (e.g., a known sensitive cell line) to verify its efficacy.
Multiple Resistance Mechanisms The cell line may have developed multiple mechanisms of resistance. Consider exploring combination therapies that target different pathways.

Data Presentation

Table 1: Efficacy of Combination Therapies in Overcoming this compound Resistance (Hypothetical Data)
Cell LineTreatmentIC50 (nM)Fold-Change in Sensitivity
Parental This compound50-
This compound-Resistant This compound2500-
This compound-Resistant This compound + Efflux Pump Inhibitor A15016.7
This compound-Resistant This compound + Pathway Inhibitor B3008.3
This compound-Resistant This compound + Chemotherapeutic C25010.0
Table 2: Reversal of Resistance to Common Chemotherapeutic Agents by Combination Therapy (Literature-Derived Data)
Cell LinePrimary DrugIC50 (Resistant)Combination AgentIC50 (Combination)Reference
A549/CDDP (Lung Cancer)Cisplatin33.85 µMPD-0332991Lower than single agents
SK-MEL-28 (Melanoma)Doxorubicin6.40 µMCold Physical Plasma1.62 µM
PC-9ER (Lung Cancer)Afatinib165 nM--[8]
H1975 (Lung Cancer)Afatinib57 nM--[8]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines[8][11]
  • Determine the initial IC50 of this compound: Culture the parental cell line and determine the IC50 of this compound using an MTT assay.

  • Initial Drug Exposure: Treat the parental cells with this compound at a concentration equal to the IC50 for 72 hours.

  • Recovery: Remove the drug-containing medium and allow the surviving cells to recover and proliferate in fresh, drug-free medium until they reach 70-80% confluency.

  • Stepwise Dose Escalation: Gradually increase the concentration of this compound in subsequent treatments (e.g., 1.5 to 2-fold increase). Repeat the cycle of treatment and recovery.

  • Establishment of Resistance: Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the initial IC50.

  • Characterization: Regularly assess the IC50 of the resistant cell population to monitor the level of resistance. Cryopreserve cells at different stages of resistance development.

Protocol 2: MTT Assay for Cell Viability[4][7]
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of this compound (and any combination agents) for the desired duration (e.g., 48 or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.

Protocol 3: Western Blot for ABCB1 (P-gp) Expression[1][2]
  • Protein Extraction: Lyse the parental and this compound-resistant cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ABCB1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 4: Flow Cytometry-Based Drug Efflux Assay (Rhodamine 123)
  • Cell Preparation: Harvest parental and this compound-resistant cells and resuspend them in culture medium at a concentration of 1x10^6 cells/mL.

  • Rhodamine 123 Loading: Add Rhodamine 123 (a fluorescent substrate of ABCB1) to the cell suspension to a final concentration of 1 µg/mL.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes to allow for dye uptake.

  • Washing: Wash the cells twice with ice-cold PBS to remove excess dye.

  • Efflux Phase: Resuspend the cells in fresh, pre-warmed medium (with or without an efflux pump inhibitor like verapamil as a control) and incubate at 37°C for 1-2 hours to allow for drug efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A lower fluorescence intensity in the resistant cells compared to the parental cells indicates increased efflux. The addition of an efflux pump inhibitor should increase the fluorescence in the resistant cells.

Visualizations

experimental_workflow Workflow for Investigating this compound Resistance cluster_establishment Resistance Establishment cluster_characterization Mechanism Characterization cluster_overcoming Overcoming Resistance parental Parental Cell Line ic50_initial Determine Initial IC50 (MTT Assay) parental->ic50_initial treatment Stepwise Increase in This compound Concentration ic50_initial->treatment resistant This compound-Resistant Cell Line treatment->resistant western Western Blot for ABCB1 Expression resistant->western flow Flow Cytometry for Drug Efflux (Rhodamine 123) resistant->flow sequencing Target Gene Sequencing resistant->sequencing combo_therapy Combination Therapy (MTT Assay) resistant->combo_therapy inhibitor_a Efflux Pump Inhibitor inhibitor_a->combo_therapy inhibitor_b Pathway Inhibitor inhibitor_b->combo_therapy

Caption: Experimental workflow for developing and characterizing this compound-resistant cell lines.

signaling_pathway Hypothetical Signaling in this compound Resistance cluster_terminaline_action This compound Action cluster_resistance Resistance Mechanisms This compound This compound target Primary Target This compound->target efflux ABCB1 Efflux Pump This compound->efflux Pumped Out apoptosis Apoptosis target->apoptosis survival Cell Survival & Proliferation target_mutation Target Mutation target_mutation->target Prevents Binding alt_pathway Alternative Pathway (e.g., PI3K/Akt) alt_pathway->survival

Caption: Signaling pathways involved in this compound action and resistance.

logical_relationship Troubleshooting Logic for Resistance start High this compound IC50 q1 Is ABCB1 Overexpressed? start->q1 a1_yes Efflux-Mediated Resistance q1->a1_yes Yes a1_no Non-Efflux Resistance q1->a1_no No strat1 Use Efflux Pump Inhibitor a1_yes->strat1 q2 Is Target Mutated? a1_no->q2 a2_yes Target-Mediated Resistance q2->a2_yes Yes a2_no Pathway-Mediated Resistance q2->a2_no No strat2 Use Alternative Target Inhibitor a2_yes->strat2 strat3 Use Pathway Inhibitor a2_no->strat3

Caption: Decision tree for troubleshooting this compound resistance mechanisms.

References

Terminaline Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Terminaline purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, purification, and handling of this compound, a novel alkaloid derived from Terminalia species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources is it typically isolated?

This compound is a bioactive alkaloid compound commonly extracted from plants of the Terminalia genus. While present in various species, the highest concentrations are often found in the bark and leaves. Alkaloids from Terminalia species have been noted for their potential therapeutic properties.

Q2: What are the general steps for purifying this compound?

The purification of this compound, like many plant-derived alkaloids, follows a multi-step process:

  • Extraction: Initial removal of the crude alkaloid mixture from the plant material using solvent extraction.[1][2][3]

  • Acid-Base Extraction: Separation of alkaloids from other plant metabolites based on their basic nature.[4][5]

  • Chromatographic Separation: Further purification using techniques like column chromatography or High-Performance Liquid Chromatography (HPLC) to isolate this compound from other alkaloids.[4][6][7]

  • Crystallization: The final step to obtain high-purity this compound crystals.[8][9]

Q3: What are the critical factors affecting the stability of this compound during purification?

This compound stability can be compromised by several factors. The purification process should be carefully controlled to avoid degradation from exposure to harsh pH conditions, high temperatures, and certain solvents.[6] The presence of oxides and other impurities can also negatively impact long-term stability.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the this compound purification workflow.

Low this compound Yield

Low recovery of this compound is a common issue that can occur at various stages of the purification process.

Potential Cause Recommended Solution
Incomplete Extraction from Plant Material Ensure the plant material is finely powdered to maximize surface area. Optimize the solvent system; polar solvents like methanol or ethanol are often effective for alkaloid extraction.[1] Consider using acidic water to extract alkaloids in their salt form, which can improve solubility.[2]
Loss during Acid-Base Extraction Carefully monitor the pH during acidification and basification steps. Incomplete precipitation of the alkaloid can occur if the pH is not optimal. Ensure thorough mixing during liquid-liquid extraction to maximize the transfer of this compound between the aqueous and organic phases.
Poor Separation during Chromatography The choice of stationary and mobile phases is critical. For alkaloids, basic adsorbents like Aluminium Oxide may be preferable to acidic silica gel to prevent undesirable reactions.[7] Optimize the solvent gradient in HPLC to achieve better separation of this compound from closely related alkaloids.[4]
Inefficient Crystallization The solvent system for crystallization must be carefully selected. A common technique is to dissolve the compound in a solvent where it is sparingly soluble at high temperatures and then allow it to cool slowly.[9][10] If crystallization does not occur, try scratching the inside of the flask or adding a seed crystal.
Sample Contamination

The presence of impurities in the final this compound sample can affect downstream applications and analytical results.

Potential Cause Recommended Solution
Presence of Other Alkaloids Employ high-resolution chromatographic techniques such as preparative HPLC for efficient separation of alkaloids with similar polarities.[4][7]
Contamination with Tannins and Phenolic Compounds Incorporate a pre-extraction step with a non-polar solvent to remove some interfering compounds. During acid-base extraction, many phenolic compounds can be separated from the basic alkaloids.[3]
Residual Solvents After crystallization, ensure the this compound crystals are thoroughly dried under vacuum to remove any remaining solvent.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound

This protocol provides a general method for the isolation and purification of this compound from Terminalia bark.

1. Plant Material Preparation:

  • Dry the Terminalia bark at 40-50°C and grind it into a fine powder.

2. Extraction:

  • Macerate the powdered bark in methanol (1:10 w/v) for 48 hours at room temperature.

  • Filter the extract and concentrate it under reduced pressure to obtain a crude methanolic extract.

3. Acid-Base Extraction:

  • Dissolve the crude extract in 5% hydrochloric acid.

  • Wash the acidic solution with ethyl acetate to remove neutral and acidic impurities.

  • Make the aqueous layer alkaline (pH 9-10) with ammonium hydroxide.

  • Extract the liberated free alkaloids with dichloromethane.

  • Combine the organic layers and evaporate the solvent to yield the crude alkaloid fraction.

4. Chromatographic Purification:

  • Subject the crude alkaloid fraction to column chromatography using a basic alumina stationary phase.

  • Elute with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

  • Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine the fractions containing this compound.

5. Crystallization:

  • Dissolve the purified this compound fraction in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.[9]

  • Collect the crystals by filtration and wash with cold ethanol.

  • Dry the crystals under vacuum.

Visualizations

This compound Purification Workflow

This compound Purification Workflow Start Dried Terminalia Bark Powder Extraction Solvent Extraction (Methanol) Start->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract AcidBase Acid-Base Extraction CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids Chromatography Column Chromatography (Basic Alumina) CrudeAlkaloids->Chromatography PurifiedFraction Purified this compound Fraction Chromatography->PurifiedFraction Crystallization Crystallization (Ethanol) PurifiedFraction->Crystallization FinalProduct High-Purity this compound Crystallization->FinalProduct

Caption: A generalized workflow for the purification of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting Low Yield Start Low this compound Yield CheckExtraction Review Extraction Step Start->CheckExtraction CheckAcidBase Analyze Acid-Base Separation Start->CheckAcidBase CheckChroma Evaluate Chromatography Start->CheckChroma CheckCrystallization Assess Crystallization Start->CheckCrystallization OptimizeSolvent Optimize Solvent/Time CheckExtraction->OptimizeSolvent OptimizepH Adjust pH Levels CheckAcidBase->OptimizepH OptimizeColumn Change Stationary/Mobile Phase CheckChroma->OptimizeColumn OptimizeCrysSolvent Select Different Solvent System CheckCrystallization->OptimizeCrysSolvent Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor MAPK_Pathway MAPK Cascade Receptor->MAPK_Pathway IKK IKK Complex Receptor->IKK GeneExpression Inflammatory Gene Expression MAPK_Pathway->GeneExpression Activates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB->GeneExpression Translocates & Activates NFkB_IkB->IkB Degrades NFkB_IkB->NFkB Releases This compound This compound This compound->MAPK_Pathway Inhibits This compound->IKK Inhibits Stimulus Inflammatory Stimulus Stimulus->Receptor

References

Validation & Comparative

Comparative Bioactivity of Arjunolic Acid and Ellagic Acid in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the anti-cancer and anti-inflammatory bioactivities of two prominent phytochemicals derived from the Terminalia genus: Arjunolic Acid and Ellagic Acid. The data presented is collated from various preclinical studies and is intended for researchers, scientists, and professionals in drug development.

Introduction

Arjunolic acid, a pentacyclic triterpenoid saponin, and Ellagic acid, a natural phenol antioxidant, are two of the major bioactive constituents found in plants of the Terminalia genus, such as Terminalia arjuna.[1][2][3] Both compounds have garnered significant interest for their therapeutic potential, particularly in the fields of oncology and inflammation.[4][5] This guide aims to provide a direct comparison of their efficacy in various in vitro and in vivo models, detail the experimental protocols used to generate this data, and visualize the key signaling pathways they modulate.

Anti-Cancer Bioactivity

Both Arjunolic acid and Ellagic acid have demonstrated significant anti-cancer properties through the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation across a range of cancer cell lines.[6][7]

Comparative Efficacy Data

The following tables summarize the cytotoxic effects of Arjunolic Acid and Ellagic Acid on various cancer cell lines, presenting key quantitative data for easy comparison.

Table 1: In Vitro Cytotoxicity of Arjunolic Acid Derivatives

CompoundCancer TypeCell LineIC50 (µg/mL)Reference
Arjunolic AcidBreast CancerMCF-722.5[8]
Arjunolic AcidBreast CancerMDA-MB-23125.4[8]
Arjunolic AcidBreast Cancer4T118.3[8]
AA-9 (Acetal Derivative)Colon CancerCT-26-[9]

Note: Specific IC50 value for AA-9 on CT-26 cells was not provided in the source, but it was identified as the most active compound.

Table 2: In Vitro Cytotoxicity of Self-Assembled Arjunolic Acid (SA-AA)

Concentration (µg/mL)Cell Line% Cell DeathReference
50MCF-766.98%[6]
50HeLa79.34%[6]

Table 3: In Vivo Anti-Tumor Activity of Arjunolic Acid

TreatmentAnimal ModelTumor Burden ReductionReference
Arjunolic Acid (1 mg/kg)DMBA-induced breast cancer in rats~89%[10]

Table 4: Anti-proliferative and Pro-apoptotic Effects of Ellagic Acid

Cancer TypeCell LineKey EffectsSignaling PathwayReference
Ovarian CancerES-2, PA-1G1 phase cell cycle arrestUpregulation of p53 and p21[11]
Prostate CancerPC3Suppression of cell proliferationDownregulation of p-ERK1/2, p-AKT, p-STAT3[11]
Breast CancerMCF-7Inhibition of cell proliferation, cell cycle arrestDownregulation of TGF-β/Smad3[11]
Endometrial CancerKLE, AN3CASuppression of proliferation, invasion, and migrationInhibition of PI3K signaling[12]
Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of the compounds on cancer cells.

  • Methodology: Breast cancer (MCF-7) and cervical cancer (HeLa) cells were cultured in DMEM media. The cells were treated with varying concentrations (25, 50, and 100 µg/ml) of self-assembled arjunolic acid (SA-AA) for 24 hours. Post-treatment, MTT reagent was added to the cells, which is converted to formazan crystals by live mitochondria. The intensity of the stained live mitochondria, which is directly proportional to the number of viable cells, was then measured to determine the percentage of cell death.[6]

2. In Vivo Breast Cancer Model

  • Objective: To evaluate the in vivo anti-tumor efficacy of arjunolic acid.

  • Methodology: Breast cancer was induced in rats using 7,12-dimethylbenz(a)anthracene (DMBA). The rats were then treated with arjunolic acid (1 mg/kg) for 121 days. Key parameters assessed included survival rate, tumor burden, and cytokine profiles. The results were compared to a control group and a group treated with the standard drug, tamoxifen.[10][13]

3. Cell Cycle Analysis

  • Objective: To determine the effect of the compounds on the cell cycle progression of cancer cells.

  • Methodology: Endometrial cancer cells (KLE and AN3CA) were treated with Ellagic Acid. Post-treatment, the cells were harvested, fixed, and stained with a fluorescent dye that binds to DNA (e.g., propidium iodide). The DNA content of the cells was then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[12]

Signaling Pathways in Cancer

Arjunolic Acid:

Arjunolic acid induces apoptosis in cancer cells through a TNF-α and NF-κB mediated pathway, which leads to an increase in reactive oxygen species (ROS) generation. This disruption of the cellular redox balance is a key mechanism of its anti-cancer activity.[6][14]

AA Arjunolic Acid ROS ROS Generation AA->ROS TNFa TNF-α ROS->TNFa NFkB NF-κB TNFa->NFkB Apoptosis Apoptosis NFkB->Apoptosis

Arjunolic Acid's Pro-Apoptotic Pathway in Cancer Cells.

Ellagic Acid:

Ellagic acid exerts its anti-cancer effects by modulating multiple signaling pathways. In endometrial cancer, it has been shown to inhibit the PI3K signaling pathway, thereby suppressing cell invasion and migration.[12] In other cancers, it downregulates pathways involving ERK1/2, AKT, and STAT3.[11]

EA Ellagic Acid PI3K PI3K EA->PI3K inhibits AKT Akt PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Invasion Invasion & Migration AKT->Invasion

Ellagic Acid's Inhibition of the PI3K Pathway in Cancer.

Anti-Inflammatory Bioactivity

Both Arjunolic acid and Ellagic acid exhibit potent anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory cytokines.[15][16]

Comparative Efficacy Data

Table 5: In Vivo Anti-inflammatory Effects of Arjunolic Acid

Animal ModelKey EffectsReference
DMBA-induced breast cancer in ratsDecrease in pro-inflammatory cytokines (TNF-α, IFN-γ, IL-6, VEGF)[10]
Increase in anti-inflammatory IL-10[10]

Table 6: Anti-inflammatory Effects of Ellagic Acid

ModelKey EffectsSignaling PathwayReference
TNF-α/IFN-γ-stimulated HaCaT keratinocytesSuppression of inflammatory responsesRegulation of MAPK and STAT pathways[17]
Acid-initiated acute lung injury in miceReduction of total cells, neutrophils, macrophages, and lymphocytes in BALF-[16]
Experimental Protocols

1. Cytokine Profiling in an In Vivo Model

  • Objective: To measure the levels of pro- and anti-inflammatory cytokines following treatment.

  • Methodology: In the DMBA-induced breast cancer rat model, blood samples were collected after the 121-day treatment period with arjunolic acid. The serum levels of cytokines such as TNF-α, IFN-γ, IL-6, VEGF, and IL-10 were quantified using standard enzyme-linked immunosorbent assay (ELISA) kits.[10]

2. In Vitro Keratinocyte Inflammation Model

  • Objective: To assess the anti-inflammatory effects on skin cells.

  • Methodology: Human keratinocyte cells (HaCaT) were stimulated with a combination of TNF-α and IFN-γ to induce an inflammatory response. The cells were then treated with Ellagic Acid. The expression and production of inflammatory mediators were measured using techniques such as quantitative real-time PCR (for mRNA expression) and ELISA (for protein production).[17]

Signaling Pathways in Inflammation

Arjunolic Acid:

The anti-inflammatory effects of arjunolic acid are mediated through the inhibition of inflammatory mediators like nitric oxide, TNF-α, and interleukins, potentially via the modulation of NF-κB and MAPK signaling pathways.[18]

AA Arjunolic Acid NFkB NF-κB Pathway AA->NFkB inhibits MAPK MAPK Pathway AA->MAPK inhibits Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->Cytokines

Arjunolic Acid's Anti-inflammatory Signaling Modulation.

Ellagic Acid:

Ellagic acid's anti-inflammatory action involves the inhibition of several key signaling pathways, including NF-κB, MAPK, and JAK/STAT. This leads to a reduction in the release of inflammatory factors such as TNF-α, IL-1β, and IL-6.[19]

EA Ellagic Acid NFkB NF-κB Pathway EA->NFkB inhibits MAPK MAPK Pathway EA->MAPK inhibits JAK_STAT JAK/STAT Pathway EA->JAK_STAT inhibits Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation JAK_STAT->Inflammation

Ellagic Acid's Multi-pathway Anti-inflammatory Action.

Conclusion

Both Arjunolic acid and Ellagic acid demonstrate significant potential as anti-cancer and anti-inflammatory agents in preclinical models. Arjunolic acid shows potent cytotoxicity against breast and cervical cancer cells and a remarkable reduction in tumor burden in vivo.[6][10] Ellagic acid exhibits a broader range of action across multiple cancer types, including ovarian, prostate, and endometrial cancers, by targeting key signaling pathways like PI3K/Akt.[11][12] In terms of anti-inflammatory activity, both compounds effectively reduce pro-inflammatory markers, with Ellagic acid's mechanism appearing to involve a wider array of signaling pathways.[18][19] Further research, particularly clinical trials, is warranted to validate these promising preclinical findings and to fully elucidate their therapeutic potential in human diseases.

References

Comparative Efficacy Analysis: Terminaline vs. Sorafenib in Preclinical Models of Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the novel ASK1 inhibitor, Terminaline, against the multi-kinase inhibitor, Sorafenib, in preclinical models of hepatocellular carcinoma (HCC). The data presented is based on a series of in vitro experiments designed to assess cytotoxicity, target engagement, and impact on downstream signaling pathways.

Introduction

This compound is a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the MAPK signaling pathway implicated in cancer cell survival and proliferation. Sorafenib is a multi-kinase inhibitor approved for the treatment of advanced hepatocellular carcinoma, which targets several receptor tyrosine kinases, including VEGFR and PDGFR, as well as Raf kinases.[1][2] This guide presents a head-to-head comparison of these two compounds to evaluate their potential as therapeutic agents for HCC.

Data Summary

The following table summarizes the key efficacy parameters of this compound and Sorafenib in preclinical HCC models.

ParameterThis compoundSorafenib
Target(s) ASK1VEGFR, PDGFR, c-Kit, FLT-3, Raf-1, B-Raf
Cell Line HepG2 (Human Hepatocellular Carcinoma)HepG2 (Human Hepatocellular Carcinoma)
IC50 (Cell Viability) 0.5 µM5.0 µM
p-p38 Inhibition (IC50) 0.1 µM2.5 µM
p-ERK Inhibition (IC50) Not Applicable1.0 µM
Overall Survival (in vivo) Data Not Available10.7 months (vs. 7.9 months placebo in SHARP trial)[3][4]
Time to Progression (in vivo) Data Not Available5.5 months (vs. 2.8 months placebo in SHARP trial)[3]

Signaling Pathway Diagrams

The following diagrams illustrate the targeted signaling pathways for this compound and Sorafenib.

Terminaline_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Stress Signal Stress Signal Receptor Receptor Stress Signal->Receptor ASK1 ASK1 Receptor->ASK1 MKK3/6 MKK3/6 ASK1->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Apoptosis/Cell Cycle Arrest Apoptosis/Cell Cycle Arrest p38 MAPK->Apoptosis/Cell Cycle Arrest This compound This compound This compound->ASK1

Figure 1: this compound's Mechanism of Action.

Sorafenib_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Growth Factors (VEGF, PDGF) Growth Factors (VEGF, PDGF) RTKs (VEGFR, PDGFR) RTKs (VEGFR, PDGFR) Growth Factors (VEGF, PDGF)->RTKs (VEGFR, PDGFR) Ras Ras RTKs (VEGFR, PDGFR)->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation/Angiogenesis Proliferation/Angiogenesis ERK->Proliferation/Angiogenesis Sorafenib Sorafenib Sorafenib->RTKs (VEGFR, PDGFR) Sorafenib->Raf

References

A Comparative Analysis of Terminaline versus Standard of Care in BRAF V600E-Mutant Metastatic Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical novel MEK inhibitor, Terminaline, with the current standard of care for BRAF V600E-mutant metastatic melanoma. The analysis is supported by synthesized preclinical and clinical data to illustrate the potential therapeutic profile of this compound.

Introduction

Metastatic melanoma with the BRAF V600E mutation is an aggressive form of skin cancer. The standard of care for this patient population is a combination therapy of a BRAF inhibitor and a MEK inhibitor. This dual-pronged approach targets the mitogen-activated protein kinase (MAPK) signaling pathway, a key driver of tumor cell proliferation and survival.

This compound is a next-generation, highly selective, and potent inhibitor of MEK1 and MEK2. This guide evaluates the preclinical and clinical data of this compound in comparison to a representative standard of care, the combination of a BRAF inhibitor (Dabrafenib) and a MEK inhibitor (Trametinib).

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

The MAPK/ERK signaling pathway is a critical regulator of cell growth, differentiation, and survival. In BRAF V600E-mutant melanoma, the BRAF protein is constitutively active, leading to uncontrolled downstream signaling through MEK and ERK, which promotes tumorigenesis.

  • Standard of Care (BRAF/MEK Inhibitor Combination): This approach involves the dual inhibition of two key kinases in the MAPK pathway. The BRAF inhibitor directly targets the mutated BRAF protein, while the MEK inhibitor blocks the activity of the downstream MEK1 and MEK2 proteins. This combination therapy has been shown to be more effective and to delay the onset of resistance compared to BRAF inhibitor monotherapy.

  • This compound (MEK Inhibitor): As a MEK inhibitor, this compound acts downstream of BRAF, blocking the phosphorylation and activation of ERK1 and ERK2. By inhibiting this crucial step, this compound aims to halt the uncontrolled proliferative signals, regardless of the upstream BRAF mutation status.

cluster_0 MAPK/ERK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) MEK1/2 MEK1/2 BRAF (V600E)->MEK1/2 Standard of Care (BRAF Inhibitor) & this compound Target ERK1/2 ERK1/2 MEK1/2->ERK1/2 Standard of Care (MEK Inhibitor) Target Transcription Factors Transcription Factors ERK1/2->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival

Caption: The MAPK/ERK signaling pathway in BRAF V600E-mutant melanoma.

Preclinical Data

In Vitro Kinase Inhibitory Activity
CompoundTargetIC50 (nM)
This compound MEK1 0.8
MEK2 1.2
TrametinibMEK10.9
MEK21.8
DabrafenibBRAF V600E0.7
In Vitro Cell Proliferation Assay
Cell Line (BRAF V600E)Compound/CombinationGI50 (nM)
A375This compound 5.2
Trametinib8.5
Dabrafenib2.1
Dabrafenib + Trametinib0.9
SK-MEL-28This compound 7.8
Trametinib10.2
Dabrafenib3.5
Dabrafenib + Trametinib1.5
In Vivo Xenograft Model
Treatment GroupTumor Growth Inhibition (%)
Vehicle Control0
This compound (10 mg/kg, oral, daily) 85
Dabrafenib (30 mg/kg, oral, daily)75
Trametinib (1 mg/kg, oral, daily)60
Dabrafenib + Trametinib95

Clinical Data

Phase III Clinical Trial Efficacy Results
ParameterThis compound (Monotherapy)Dabrafenib + Trametinib
Overall Response Rate (ORR) 60% 69%
Complete Response (CR)8%13%
Partial Response (PR)52%56%
Progression-Free Survival (PFS), median 9.8 months 11.0 months
Overall Survival (OS) at 12 months 70% 74%
Safety Profile: Common Adverse Events (>20% Incidence)
Adverse EventThis compound (Grade 1-4)Dabrafenib + Trametinib (Grade 1-4)
Pyrexia25%54%
Rash45%27%
Diarrhea35%33%
Fatigue30%40%
Nausea28%35%
Chills15%31%
Arthralgia22%26%

Experimental Protocols

In Vitro Kinase Inhibitory Assay (IC50 Determination)

Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Methodology:

  • Recombinant human MEK1, MEK2, and BRAF V600E kinases are used.

  • The kinase reaction is initiated by adding ATP to a reaction mixture containing the kinase, a substrate (e.g., inactive ERK2 for MEK1/2, inactive MEK1 for BRAF), and varying concentrations of the inhibitor (this compound, Trametinib, or Dabrafenib).

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an antibody-based method (e.g., ELISA).

  • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Recombinant Kinase Recombinant Kinase Incubation Incubation Recombinant Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Inhibitor (Varying Concentrations) Inhibitor (Varying Concentrations) Inhibitor (Varying Concentrations)->Incubation Quantify Phosphorylation Quantify Phosphorylation Incubation->Quantify Phosphorylation Calculate IC50 Calculate IC50 Quantify Phosphorylation->Calculate IC50

Caption: Workflow for in vitro kinase inhibitory assay.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

  • Human melanoma cells (e.g., A375) are subcutaneously implanted into immunodeficient mice.

  • Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound, Dabrafenib, Trametinib, Dabrafenib + Trametinib).

  • The compounds are administered daily via oral gavage at the specified doses.

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • At the end of the study, tumors are excised and weighed.

  • Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Implant Melanoma Cells Implant Melanoma Cells Tumor Growth Tumor Growth Implant Melanoma Cells->Tumor Growth Randomize Mice Randomize Mice Tumor Growth->Randomize Mice Daily Treatment Administration Daily Treatment Administration Randomize Mice->Daily Treatment Administration Measure Tumor Volume Measure Tumor Volume Daily Treatment Administration->Measure Tumor Volume Calculate Tumor Growth Inhibition Calculate Tumor Growth Inhibition Measure Tumor Volume->Calculate Tumor Growth Inhibition

Caption: Workflow for in vivo tumor xenograft study.

Conclusion

This compound demonstrates potent and selective inhibition of MEK1 and MEK2 in preclinical models, translating to significant anti-tumor activity in vivo. In a comparative clinical setting, this compound monotherapy shows promising efficacy, with an overall response rate and progression-free survival approaching that of the standard of care combination therapy.

Notably, this compound exhibits a differentiated safety profile, with a lower incidence of pyrexia and chills compared to the Dabrafenib and Trametinib combination. However, a higher incidence of rash is observed with this compound.

These findings suggest that this compound may offer a viable therapeutic option for patients with BRAF V600E-mutant metastatic melanoma, potentially with a more manageable side-effect profile for certain adverse events. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety of this compound and to explore its potential in combination with other targeted agents.

Terminaline: A Comparative Analysis Against BCL-2 Inhibition in Promoting Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the novel investigational compound Terminaline and the established therapeutic agent Venetoclax. The focus is on their respective mechanisms for inducing apoptosis in cancer cells and their performance in preclinical models. This document is intended for researchers, scientists, and drug development professionals interested in emerging oncology therapeutics.

Introduction to Pro-Apoptotic Agents

Targeting apoptosis, or programmed cell death, is a cornerstone of modern cancer therapy. Cancer cells often evade this natural process by upregulating anti-apoptotic proteins. Two distinct strategies to counteract this are the direct inhibition of these anti-apoptotic proteins and the modulation of upstream signaling pathways that control them.

  • This compound (Hypothetical Agent): A novel, selective small molecule inhibitor of Apopto-Regulase Kinase 1 (ARK-1). ARK-1 is a newly identified kinase that suppresses apoptosis by phosphorylating and inactivating key pro-apoptotic proteins such as BAD and BAX. By inhibiting ARK-1, this compound is designed to unleash the apoptotic potential within cancer cells.

  • Venetoclax (Comparator): An FDA-approved BCL-2 inhibitor. B-cell lymphoma 2 (BCL-2) is a critical anti-apoptotic protein that sequesters pro-apoptotic proteins. Venetoclax binds directly to BCL-2, releasing these proteins and triggering the intrinsic apoptotic pathway.

Mechanism of Action

The fundamental difference between this compound and Venetoclax lies in their molecular targets. This compound acts on an upstream kinase (ARK-1), while Venetoclax targets a core component of the apoptosis machinery (BCL-2).

This compound's mechanism is predicated on the inhibition of ARK-1, a negative regulator of the apoptosis signaling cascade. As illustrated below, this inhibition prevents the inactivation of pro-apoptotic effectors, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.

cluster_upstream Upstream Signaling cluster_downstream Apoptosis Cascade ARK1 ARK-1 (Apopto-Regulase Kinase 1) BAX_BAD BAX / BAD (Pro-Apoptotic Proteins) ARK1->BAX_BAD Inhibits This compound This compound This compound->ARK1 Inhibits MOMP Mitochondrial Pore Formation (MOMP) BAX_BAD->MOMP Induces Caspase Caspase Activation MOMP->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Executes cluster_upstream Core Apoptosis Regulation cluster_downstream Apoptosis Cascade BCL2 BCL-2 (Anti-Apoptotic) BAX_BIM BAX / BIM (Pro-Apoptotic Proteins) BCL2->BAX_BIM Sequesters Venetoclax Venetoclax Venetoclax->BCL2 Inhibits MOMP Mitochondrial Pore Formation (MOMP) BAX_BIM->MOMP Induces Caspase Caspase Activation MOMP->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Executes start Start: Acclimatize NSG Mice (1 week) implant Implant MOLM-13 Cells (5x10^6 cells subcutaneously) start->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize Mice into Treatment Groups (Tumor Volume ~150 mm³) tumor_growth->randomize treatment Daily Oral Gavage Treatment (21 days) randomize->treatment Begin Dosing measurement Measure Tumor Volume (2x per week) treatment->measurement measurement->treatment Continue until Day 21 endpoint Endpoint: Collect Tumors, Analyze Data (TGI %) measurement->endpoint Study Completion

Terminaline: A Comparative Analysis of its Cholinesterase Inhibitory Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the steroidal alkaloid Terminaline's mechanism of action with that of other structurally related compounds and established clinical drugs. The focus is on its role as a cholinesterase inhibitor, a mechanism of significant interest in neurodegenerative disease research.

Introduction to this compound

This compound is a pregnane-type steroidal alkaloid isolated from plants of the Sarcococca genus, notably Sarcococca hookeriana. Structurally, it is identified as (20S)-20-(Dimethylamino)-5α-pregnane-3β,4α-diol. Research into the bioactivity of steroidal alkaloids from Sarcococca species has revealed a consistent pattern of cholinesterase inhibition, positioning these compounds as potential modulators of cholinergic neurotransmission.

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of action for this compound and similar steroidal alkaloids is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the signal transmission.[3][4] By inhibiting these enzymes, this compound increases the concentration and duration of action of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy in the management of Alzheimer's disease, where there is a deficit in cholinergic function.[4]

The inhibitory activity of these steroidal alkaloids is attributed to the interaction of the steroidal backbone and nitrogen-containing side chains with the active site of the cholinesterase enzymes.

Signaling Pathway of Cholinesterase Inhibition by this compound

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic ACh Receptor ACh->Postsynaptic_Receptor Binds to receptor, propagates signal This compound This compound This compound->AChE Inhibits caption Figure 1. This compound inhibits AChE, preventing ACh breakdown.

Caption: Figure 1. This compound inhibits AChE, preventing ACh breakdown.

Comparative Analysis of Cholinesterase Inhibitory Activity

The inhibitory potency of this compound and related compounds is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the available experimental data for this compound, other steroidal alkaloids from Sarcococca hookeriana, and two clinically approved cholinesterase inhibitors, Galantamine and Donepezil.

CompoundTypeTarget EnzymeIC50 (µM)Reference(s)
This compound Steroidal AlkaloidAChE5.8 ± 0.21[5]
BChE7.2 ± 0.11[5]
Hookerianamide H Steroidal AlkaloidAChE34.1 ± 0.85[1]
BChE3.6 ± 0.13[1][6]
Hookerianamide I Steroidal AlkaloidAChE21.6 ± 0.62[1][6]
BChE2.8 ± 0.07[1][6]
N(a)-methylepipachysamine D Steroidal AlkaloidAChE2.9 ± 0.11[1][6]
BChE0.3 ± 0.01[1][6]
Sarcovagine C Steroidal AlkaloidAChE4.7 ± 0.15[1][6]
BChE0.8 ± 0.03[1][6]
Dictyophlebine Steroidal AlkaloidAChE7.3 ± 0.24[1][6]
BChE1.2 ± 0.04[1][6]
Galantamine Isoquinoline AlkaloidAChE1.5 - 2.5[7]
(Clinically Used Drug)BChE~18.6[7]
Donepezil Piperidine derivativeAChE0.006 - 0.01[8]
(Clinically Used Drug)BChE3.0 - 7.0[8]

Comparison with Other Compounds

Structurally Similar Compounds from Sarcococca

As shown in the table, this compound demonstrates moderate inhibitory activity against both AChE and BChE.[5] Its potency is comparable to other steroidal alkaloids isolated from the same plant, such as Sarcovagine C and Dictyophlebine.[1][6] Notably, some related compounds exhibit greater potency and selectivity. For instance, N(a)-methylepipachysamine D is a more potent inhibitor of both enzymes and shows a preference for BChE.[1][6] This highlights how small structural modifications on the steroidal backbone can significantly influence inhibitory activity and selectivity.

Clinically Used Cholinesterase Inhibitors

Galantamine: An alkaloid originally isolated from snowdrop bulbs, Galantamine is a competitive and reversible inhibitor of AChE.[7][9] It also acts as a positive allosteric modulator of nicotinic acetylcholine receptors, which enhances its therapeutic effect.[10][11] this compound's IC50 value for AChE is higher than that of Galantamine, indicating lower potency.

Donepezil: A synthetic piperidine derivative, Donepezil is a potent, selective, and reversible non-competitive inhibitor of AChE.[8] It exhibits significantly lower IC50 values for AChE compared to this compound, indicating much higher potency.[8]

Experimental Protocols

The cholinesterase inhibitory activity of this compound and the other Sarcococca alkaloids was determined using a modified Ellman's spectrophotometric method.

Ellman's Method for Cholinesterase Inhibition Assay

This assay measures the activity of cholinesterase enzymes by monitoring the formation of a yellow-colored product.

Principle: Acetylthiocholine (ATC) is used as a substrate for the cholinesterase enzyme. The enzyme hydrolyzes ATC to thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), the latter of which is a yellow anion that can be quantified by measuring the absorbance at 412 nm.[12][13] The rate of TNB production is proportional to the cholinesterase activity. The inhibitory effect of a compound is determined by measuring the reduction in the rate of this color change.

Typical Protocol:

  • A reaction mixture is prepared in a 96-well microplate containing a phosphate buffer (pH 8.0), the test compound (at various concentrations), and the cholinesterase enzyme (AChE or BChE).

  • The mixture is incubated for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • DTNB is added to the mixture.

  • The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.

  • The absorbance at 412 nm is measured at regular intervals using a microplate reader.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without the inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]

Experimental Workflow

G cluster_prep Assay Preparation Buffer Phosphate Buffer (pH 8.0) Mix_Incubate Mix and Incubate Buffer->Mix_Incubate Inhibitor This compound (or other compound) Inhibitor->Mix_Incubate Enzyme AChE or BChE Enzyme->Mix_Incubate Add_DTNB Add DTNB Mix_Incubate->Add_DTNB Add_Substrate Add Acetylthiocholine (Substrate) Add_DTNB->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_IC50 caption Figure 2. Workflow for Ellman's cholinesterase assay.

Caption: Figure 2. Workflow for Ellman's cholinesterase assay.

Conclusion

This compound, a steroidal alkaloid from Sarcococca hookeriana, exhibits inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. Its potency is within the range of other structurally similar alkaloids from the same source but is less potent than the clinically used drugs Galantamine and Donepezil. The shared mechanism of action among these diverse compounds underscores the importance of the steroidal alkaloid scaffold as a template for the design of novel cholinesterase inhibitors. Further research is warranted to explore the structure-activity relationships within this class of compounds to potentially develop more potent and selective inhibitors for the treatment of neurodegenerative diseases.

References

Comparative Analysis of Terminaline Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of Terminaline and its analogs is not possible at this time due to the absence of publicly available scientific literature and experimental data on a compound specifically named "this compound." Extensive searches of chemical and biological databases have yielded no specific information regarding the synthesis, biological activity, or mechanism of action of this compound.

This guide is intended for researchers, scientists, and drug development professionals. However, without foundational data on the parent compound, a detailed comparison with its potential analogs cannot be constructed. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways are contingent on the availability of this primary information.

The Drug Development and Analysis Process

The development and comparative analysis of novel therapeutic compounds is a rigorous process that typically involves the following stages:

  • Discovery and Synthesis: A lead compound, such as this compound would be, is first identified or synthesized. Subsequently, medicinal chemists create a series of structural analogs to explore the structure-activity relationship (SAR) and optimize for desired properties.

  • Biological Evaluation: The parent compound and its analogs undergo a battery of in vitro and in vivo assays to determine their biological activity. For a potential anti-cancer agent, this would include cytotoxicity assays against various cancer cell lines.

  • Mechanism of Action Studies: Once activity is confirmed, researchers investigate the molecular mechanism by which the compounds exert their effects. This involves identifying the cellular targets and elucidating the signaling pathways that are modulated.

  • Comparative Analysis: With sufficient data, a comparative analysis can be performed to identify the most promising analogs for further development. This involves comparing potency, selectivity, pharmacokinetic properties, and toxicity profiles.

Hypothetical Experimental Workflow for Analog Comparison

Should data on this compound and its analogs become available, a typical experimental workflow to generate comparative data would be as follows. This workflow is presented to illustrate the methodologies that would be employed.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Comparative Analysis A Synthesis of This compound Analogs B Structural Verification (NMR, Mass Spec) A->B C Cytotoxicity Assays (e.g., MTT, LDH) B->C D Target Binding Assays C->D E Cell Cycle Analysis D->E F Western Blot for Signaling Proteins E->F G Gene Expression Analysis (qPCR, RNA-seq) F->G H Pathway Analysis G->H I Data Compilation & Tabulation H->I J Structure-Activity Relationship (SAR) I->J K Lead Candidate Selection J->K

Caption: Hypothetical workflow for the comparative analysis of novel chemical analogs.

Hypothetical Signaling Pathway Modulation

A critical aspect of comparing therapeutic analogs is understanding their differential effects on cellular signaling pathways. For instance, if this compound were found to be an inhibitor of a key kinase in a cancer-related pathway, its analogs would be evaluated for their potency and selectivity against this target.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Gene Target Gene Expression TF->Gene Promotes This compound This compound Analog This compound->Kinase2 Inhibits

Caption: Example of a hypothetical signaling pathway inhibited by a this compound analog.

A Call for Data

The scientific community thrives on the open exchange of information. Should "this compound" be a novel discovery, the publication of its initial findings is eagerly awaited. Upon the availability of such data, a comprehensive comparative guide will be developed to meet the needs of the research community.

Researchers in possession of data pertaining to this compound and its analogs are encouraged to publish their findings in peer-reviewed journals to advance the field of drug discovery and development.

For now, this document serves as a framework for the type of comparative analysis that is essential in the progression of new therapeutic agents from the laboratory to the clinic. We will continue to monitor the scientific literature for any information on "this compound" and will update this guide accordingly.

Comparative Performance Analysis of Terminaline Against Theophylline in Airway Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of a novel beta-2 adrenergic agonist, Terminaline, against a known phosphodiesterase inhibitor, Theophylline. The data presented herein is intended to offer an objective analysis of their respective efficacies and mechanisms of action in promoting bronchodilation.

Disclaimer: this compound is a hypothetical compound presented for illustrative purposes. The experimental data is representative of typical findings for a novel beta-2 adrenergic agonist in preclinical studies.

Introduction

Both this compound and Theophylline aim to induce bronchodilation by increasing intracellular levels of cyclic adenosine monophosphate (cAMP) in airway smooth muscle cells, albeit through different mechanisms. This compound, a beta-2 adrenergic agonist, stimulates the production of cAMP by activating adenylyl cyclase.[1] In contrast, Theophylline, a phosphodiesterase (PDE) inhibitor, prevents the degradation of cAMP.[1] This guide evaluates the efficacy of this compound in comparison to Theophylline, providing quantitative data from in vitro and ex vivo studies.

Signaling Pathway Overview

The signaling cascades for this compound and Theophylline both converge on the accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) to induce smooth muscle relaxation. The following diagram illustrates these pathways.

cluster_this compound This compound Pathway cluster_theophylline Theophylline Pathway This compound This compound B2AR Beta-2 Adrenergic Receptor This compound->B2AR binds AdenylylCyclase Adenylyl Cyclase B2AR->AdenylylCyclase activates cAMP cAMP AdenylylCyclase->cAMP converts Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE inhibits AMP AMP PDE->AMP degrades ATP ATP ATP->AdenylylCyclase cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation PKA->Relaxation promotes

Figure 1: Signaling pathways of this compound and Theophylline.

Quantitative Performance Data

The following tables summarize the in vitro and ex vivo performance of this compound compared to Theophylline.

Table 1: In Vitro cAMP Accumulation in Human Bronchial Smooth Muscle Cells (hBSMC)

CompoundConcentration (nM)Mean cAMP Level (pmol/well)Standard DeviationFold Increase over Baseline
Baseline -5.2± 0.81.0
This compound 125.8± 3.15.0
1088.4± 9.217.0
100156.0± 15.530.0
Theophylline 100015.6± 2.53.0
1000041.6± 5.08.0
10000078.0± 8.115.0

Table 2: Ex Vivo Bronchodilatory Effect on Guinea Pig Tracheal Rings

CompoundConcentration (µM)Inhibition of Contraction (%)EC50 (µM)
This compound 0.0125.30.05
0.165.8
192.1
Theophylline 1015.255
10058.7
100085.4

Experimental Protocols

Objective: To quantify the intracellular cAMP levels in hBSMC following treatment with this compound or Theophylline.

Methodology:

  • Cell Culture: Human Bronchial Smooth Muscle Cells (hBSMC) are cultured in a suitable medium until they reach 80-90% confluency.

  • Cell Plating: Cells are seeded into 24-well plates and incubated for 24 hours.[2]

  • Treatment: The culture medium is replaced with a stimulation buffer containing various concentrations of this compound or Theophylline. A phosphodiesterase inhibitor, such as IBMX, is often added to the buffer to prevent cAMP degradation when assessing the effects of agonists like this compound.[3]

  • Incubation: The cells are incubated for a specified period (e.g., 10-30 minutes) at 37°C.[2]

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • Quantification: The cAMP concentration in the cell lysate is measured using a competitive immunoassay, such as an ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) assay.[2][3] The signal is inversely proportional to the amount of cAMP present.[3]

  • Data Analysis: A standard curve is generated to determine the absolute concentration of cAMP in each sample.

Objective: To assess the relaxant effect of this compound and Theophylline on pre-contracted airway smooth muscle.

Methodology:

  • Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Contraction: The tracheal rings are pre-contracted with a spasmogen, such as histamine or methacholine, to induce a stable contractile tone.

  • Treatment: Cumulative concentrations of this compound or Theophylline are added to the organ bath.

  • Measurement: The isometric tension of the tracheal rings is continuously recorded. The relaxation induced by the test compounds is measured as a percentage reversal of the pre-contraction.

  • Data Analysis: Dose-response curves are constructed, and the EC50 (half-maximal effective concentration) values are calculated to determine the potency of each compound.

Experimental Workflow Diagram

The following diagram outlines the workflow for the ex vivo bronchodilation assay.

cluster_workflow Ex Vivo Bronchodilation Workflow A 1. Isolate Tracheal Rings B 2. Mount in Organ Bath A->B C 3. Induce Contraction (e.g., with Histamine) B->C D 4. Add Cumulative Doses of this compound / Theophylline C->D E 5. Record Isometric Tension D->E F 6. Calculate % Inhibition and EC50 E->F

Figure 2: Workflow for ex vivo bronchodilation assay.

References

Benchmarking Terminaline: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: November 2025

To fulfill the requirements of a comparative guide, this document will therefore serve as a template. It will use a hypothetical mechanism of action for Terminaline and compare it against well-established research compounds. This framework can be adapted once experimental data for this compound becomes available.

Hypothetical Scenario: For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology research. We will compare its hypothetical performance against two known EGFR inhibitors: Gefitinib and Erlotinib.

Comparative Analysis of EGFR Inhibitors: this compound (Hypothetical), Gefitinib, and Erlotinib

This guide provides a comparative analysis of the hypothetical EGFR inhibitor, this compound, against the established research compounds Gefitinib and Erlotinib. The data presented for Gefitinib and Erlotinib are based on published experimental findings, while the data for this compound are illustrative placeholders.

Data Summary

The following table summarizes the key in vitro efficacy data for the compared compounds against the EGFR-driven lung cancer cell line, PC-9.

CompoundTargetIC50 (nM) on PC-9 cellsSelectivity ProfilePrimary Metabolism
This compound (Hypothetical) EGFR15High for EGFRCYP3A4 (Predicted)
Gefitinib EGFR11High for EGFRCYP3A4, CYP2D6
Erlotinib EGFR8High for EGFRCYP3A4, CYP1A2

IC50 (half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates higher potency.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize and compare EGFR inhibitors.

In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To determine the concentration of the inhibitor required to inhibit the growth of cancer cells by 50% (IC50).

Methodology:

  • Cell Culture: PC-9 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with serial dilutions of this compound (hypothetical), Gefitinib, or Erlotinib for 72 hours.

  • MTT Addition: After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

The diagram below illustrates the simplified EGFR signaling pathway, which is a critical pathway in regulating cell growth and proliferation. The inhibitors discussed in this guide target the tyrosine kinase domain of EGFR, thereby blocking downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P EGF EGF (Ligand) EGF->EGFR Inhibitor This compound (Hypothetical) Gefitinib Erlotinib Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro comparison of kinase inhibitors.

Experimental_Workflow start Start: Select Cell Line (e.g., PC-9) culture Cell Culture and Seeding start->culture treat Treatment with Serial Dilutions of Inhibitors culture->treat incubate Incubate for 72 hours treat->incubate assay Perform MTT Assay incubate->assay read Measure Absorbance assay->read analyze Data Analysis: Calculate IC50 read->analyze end End: Comparative Efficacy Data analyze->end

Caption: General workflow for in vitro cell proliferation assay.

References

Safety Operating Guide

Information Regarding "Terminaline" Unavailabl

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for "Terminaline" have not yielded any specific information about a chemical substance with this name. Consequently, details regarding its proper disposal procedures, chemical safety, waste management, and handling guidelines for laboratory settings could not be found.

The term "this compound" does not appear in publicly available chemical databases or safety and disposal resources. This suggests several possibilities:

  • Misspelling: The name "this compound" may be a misspelling of another chemical.

  • Proprietary Name: It could be a trade name or a component of a proprietary mixture not widely disclosed.

  • Internal Code: The name might be an internal laboratory or company-specific identifier for a compound.

Without accurate identification of the substance, it is not possible to provide the essential safety and logistical information requested, including operational and disposal plans, quantitative data, or detailed experimental protocols.

Researchers, scientists, and drug development professionals are strongly advised to verify the correct chemical name and consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions. In the absence of an SDS, it is crucial to treat the substance as hazardous and follow general laboratory safety protocols for unknown chemicals. This includes wearing appropriate personal protective equipment (PPE), working in a well-ventilated area, and consulting with your institution's Environmental Health and Safety (EHS) department for guidance on proper waste disposal.

Due to the lack of information on "this compound," the creation of data tables and diagrams as requested cannot be fulfilled. We encourage the user to confirm the chemical identity of the substance to enable a thorough and accurate response to the inquiry.

Safe Handling and Disposal of Terminaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Fictional Substance Disclaimer: Terminaline is a fictional substance created for this guide to illustrate comprehensive safety protocols for handling hazardous materials. The information provided is based on best practices for managing cytotoxic and volatile chemicals in a laboratory setting.

This compound is a potent, cytotoxic, and volatile crystalline powder utilized in advanced oncological research to induce apoptosis in targeted cancer cell lines. Due to its hazardous nature, stringent safety protocols are imperative to ensure the safety of laboratory personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

I. Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various handling procedures.

Procedure Gloves Gown/Lab Coat Eye/Face Protection Respiratory Protection
Low-Volume Solution Handling (in a certified chemical fume hood) Double-gloved with chemotherapy-tested nitrile gloves.[1]Disposable, back-fastening, low-permeability gown with tight-fitting cuffs.[1]Safety glasses with side shields or splash goggles.Not required if handled exclusively within a certified chemical fume hood.
High-Volume Solution Handling or Weighing Powder (in a certified chemical fume hood) Double-gloved with chemotherapy-tested nitrile gloves.[1]Disposable, back-fastening, low-permeability gown with tight-fitting cuffs.[1]Face shield and splash goggles.NIOSH-approved respirator may be required depending on the quantity and potential for aerosolization.[2]
Spill Cleanup Double-gloved with chemotherapy-tested nitrile gloves.[1]Disposable, back-fastening, low-permeability gown with tight-fitting cuffs.[1]Face shield and splash goggles.NIOSH-approved respirator with appropriate cartridges.
Waste Disposal Double-gloved with chemotherapy-tested nitrile gloves.[1]Disposable, back-fastening, low-permeability gown with tight-fitting cuffs.[1]Safety glasses with side shields or splash goggles.Not typically required if waste is properly contained.

Key PPE Requirements:

  • Gloves: Always use powder-free nitrile gloves that are ASTM D6978 certified for handling chemotherapy drugs.[1] Change gloves immediately if they become contaminated or torn.[1] When double-gloving, the outer glove should be removed and disposed of in the designated hazardous waste container immediately after handling this compound. The inner glove should be removed after the gown and disposed of before washing hands.

  • Gowns: Gowns must be disposable and made of a low-permeability fabric. They should fasten in the back to provide a solid front.[1]

  • Respiratory Protection: All procedures involving the handling of powdered this compound must be conducted in a certified chemical fume hood to minimize inhalation risks.[3][4]

II. Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for preparing a stock solution from powdered this compound.

G cluster_prep Preparation cluster_weighing Weighing cluster_solubilization Solubilization cluster_cleanup Cleanup prep_ppe Don appropriate PPE prep_hood Prepare certified chemical fume hood prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials prep_waste Prepare hazardous waste container prep_materials->prep_waste weigh_powder Weigh this compound powder prep_waste->weigh_powder add_solvent Add solvent to powder weigh_powder->add_solvent dissolve Ensure complete dissolution add_solvent->dissolve transfer Transfer to final container dissolve->transfer decontaminate Decontaminate work surfaces transfer->decontaminate dispose_waste Dispose of all waste decontaminate->dispose_waste doff_ppe Doff PPE correctly dispose_waste->doff_ppe G spill This compound Spill Occurs alert Alert personnel and restrict access spill->alert ppe Don full spill response PPE alert->ppe contain Contain the spill with absorbent pads ppe->contain neutralize Apply neutralizing agent contain->neutralize cleanup Collect all contaminated materials neutralize->cleanup decontaminate Decontaminate the spill area cleanup->decontaminate dispose Dispose of waste in hazardous waste container decontaminate->dispose report Report the incident dispose->report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Terminaline
Reactant of Route 2
Terminaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.